CYT-1010 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C35H41ClN6O5 |
|---|---|
Poids moléculaire |
661.2 g/mol |
Nom IUPAC |
(2S)-2-amino-N-[(3S,6S,9R)-3-benzyl-6-(1H-indol-3-ylmethyl)-2,5,8-trioxo-1,4,7-triazacyclotridec-9-yl]-3-(4-hydroxyphenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C35H40N6O5.ClH/c36-27(18-23-13-15-25(42)16-14-23)32(43)39-29-12-6-7-17-37-33(44)30(19-22-8-2-1-3-9-22)40-35(46)31(41-34(29)45)20-24-21-38-28-11-5-4-10-26(24)28;/h1-5,8-11,13-16,21,27,29-31,38,42H,6-7,12,17-20,36H2,(H,37,44)(H,39,43)(H,40,46)(H,41,45);1H/t27-,29+,30-,31-;/m0./s1 |
Clé InChI |
NMSZLDDOFYNBTI-JEFWNIONSA-N |
SMILES isomérique |
C1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](C1)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5.Cl |
SMILES canonique |
C1CCNC(=O)C(NC(=O)C(NC(=O)C(C1)NC(=O)C(CC2=CC=C(C=C2)O)N)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5.Cl |
Origine du produit |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of CYT-1010 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYT-1010 hydrochloride is a novel synthetic peptide analog of endomorphin-1, developed as a potent analgesic for the management of moderate to severe pain.[1][2][3] It represents a significant advancement in opioid pharmacology, designed to provide profound pain relief with an improved safety profile compared to traditional opioids. This technical guide delves into the core mechanism of action of CYT-1010, presenting key experimental data, detailed protocols, and visualizations of the underlying signaling pathways.
Core Mechanism: Preferential Activation of Truncated Mu-Opioid Receptor Splice Variants
The primary mechanism of action of this compound lies in its function as a highly selective agonist of the mu-opioid receptor (MOR).[3][4] What distinguishes CYT-1010 from conventional opioids is its preferential binding to and activation of truncated splice variants of the MOR, specifically those initiated at Exon 11.[4][5][6][7][8] In contrast, traditional opioids like morphine primarily activate the full-length MOR, which is associated with the full spectrum of opioid-related side effects, including respiratory depression, addiction, and withdrawal.[9] This differential receptor engagement is believed to be the cornerstone of CYT-1010's potent analgesic effects coupled with a reduced incidence of adverse events.[5][6][7][8]
Quantitative Analysis of Receptor Binding and Functional Activity
While direct comparative binding affinity data (Ki values) for CYT-1010 on full-length versus truncated MOR splice variants are not publicly available, functional assays demonstrate its potent and biased agonism. The following tables summarize the available quantitative data for CYT-1010 and comparator opioids.
| Parameter | CYT-1010 | Reference Compound(s) | Source(s) |
| Receptor Binding | |||
| Ki (MOR) | 0.25 nM | - | |
| Ki (Delta-Opioid) | 38 nM | - | |
| Ki (Kappa-Opioid) | 248 nM | - | |
| Functional Activity | |||
| EC50 (β-arrestin) | 13.1 nM | - | [10][11][12] |
| EC50 (cAMP Inhibition) | 0.0053 nM | - | [10][11][12] |
| Preclinical Efficacy | |||
| Analgesic Potency | 3-4 times > Morphine | Morphine | [2] |
Signaling Pathways of this compound
Upon binding to the mu-opioid receptor, CYT-1010 initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR) agonist, it primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[10][11][12] This signaling cascade ultimately results in the modulation of ion channels and neurotransmitter release, producing an analgesic effect.
A key feature of CYT-1010's signaling profile is its biased agonism. The significant difference between its high potency in inhibiting cAMP production (a G-protein mediated effect) and its lower potency in recruiting β-arrestin suggests a preference for the G-protein signaling pathway. This bias is thought to contribute to the reduced side-effect profile of CYT-1010, as β-arrestin recruitment is implicated in many of the adverse effects of traditional opioids.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the mechanism of action of this compound.
[³⁵S]GTPγS Binding Assay
This assay is a functional measure of G-protein activation following receptor agonism.
Objective: To determine the potency and efficacy of CYT-1010 in activating G-proteins coupled to the mu-opioid receptor.
Materials:
-
Cell membranes expressing the mu-opioid receptor (full-length or splice variants).
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
Unlabeled GTPγS.
-
GDP.
-
This compound.
-
Reference agonist (e.g., DAMGO).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of CYT-1010 and the reference agonist.
-
In a microplate, combine cell membranes, GDP, and the test compound or vehicle.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the mixture to allow for binding.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
β-Arrestin Recruitment Assay (e.g., DiscoverX PathHunter)
This assay quantifies the recruitment of β-arrestin to the activated receptor.
Objective: To determine the potency and efficacy of CYT-1010 in recruiting β-arrestin to the mu-opioid receptor.
Materials:
-
PathHunter cell line co-expressing the mu-opioid receptor tagged with ProLink (PK) and β-arrestin tagged with Enzyme Acceptor (EA).
-
This compound.
-
Reference agonist.
-
Cell culture medium and reagents.
-
PathHunter Detection Reagent.
-
Luminometer.
Procedure:
-
Plate the PathHunter cells in a microplate and incubate.
-
Prepare serial dilutions of CYT-1010 and the reference agonist.
-
Add the test compounds to the cells and incubate.
-
Add the PathHunter Detection Reagent.
-
Incubate at room temperature to allow for signal development.
-
Measure the chemiluminescent signal using a luminometer.
-
Data are analyzed to determine EC50 values.[6][14][15][16][17]
Preclinical Analgesia Models: Hot Plate and Tail-Flick Tests
These in vivo assays are used to assess the analgesic efficacy of compounds.
Objective: To evaluate the dose-dependent analgesic effect of CYT-1010 in animal models of acute pain.
Hot Plate Test:
-
Apparatus: A heated plate with a controllable temperature.
-
Procedure:
-
Administer CYT-1010 or vehicle to the test animals (e.g., mice or rats).
-
At a predetermined time, place the animal on the hot plate (e.g., set to 55°C).
-
Record the latency to a nociceptive response (e.g., paw licking, jumping).
-
A cut-off time is used to prevent tissue damage.
-
Tail-Flick Test:
-
Apparatus: A device that applies a focused beam of heat to the animal's tail.
-
Procedure:
-
Administer CYT-1010 or vehicle.
-
At a predetermined time, apply the heat source to the tail.
-
Measure the latency to the tail-flick reflex.
-
A cut-off time is employed to avoid injury.
-
Data Analysis (for both tests): The increase in latency to the nociceptive response compared to vehicle-treated animals is a measure of analgesia. Dose-response curves are generated to determine the ED50 value.
Assessment of Respiratory Depression: Whole-Body Plethysmography
This technique is used to measure respiratory parameters in conscious, unrestrained animals.
Objective: To evaluate the effect of CYT-1010 on respiration and assess its potential for respiratory depression.
Apparatus: A whole-body plethysmography chamber.
Procedure:
-
Acclimatize the animals to the plethysmography chambers.
-
Record baseline respiratory parameters (e.g., respiratory rate, tidal volume, minute ventilation).
-
Administer CYT-1010, a traditional opioid (e.g., morphine), or vehicle.
-
Continuously monitor respiratory parameters for a defined period.[9][18][19][20][21]
Data Analysis: Changes in respiratory parameters from baseline are compared between treatment groups. A significant decrease in minute ventilation is indicative of respiratory depression.
Evaluation of Abuse Potential: Conditioned Place Preference (CPP)
The CPP paradigm is a preclinical model used to assess the rewarding or aversive properties of a drug.[22][23][24][25][26]
Objective: To determine the rewarding effects of CYT-1010 as an indicator of its abuse potential.
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
Procedure:
-
Pre-conditioning Phase: Allow animals to freely explore all compartments to determine any baseline preference.
-
Conditioning Phase: On alternating days, confine the animals to one compartment after administration of CYT-1010 and to another compartment after vehicle administration.
-
Test Phase: Place the animals in the apparatus with free access to all compartments and record the time spent in each.
Data Analysis: A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning phase or the vehicle-paired group indicates a rewarding effect and potential for abuse. Preclinical studies have shown that rodents treated with CYT-1010 had no conditioned preference, unlike those treated with morphine.[13]
Conclusion
This compound's mechanism of action, centered on the preferential activation of truncated mu-opioid receptor splice variants, represents a promising strategy for developing potent analgesics with an improved safety profile. The quantitative data from functional assays highlight its biased agonism, favoring the G-protein signaling pathway over β-arrestin recruitment. This molecular profile, supported by preclinical and early clinical findings of potent analgesia with reduced side effects, underscores the therapeutic potential of CYT-1010 as a next-generation opioid analgesic. Further research, particularly the elucidation of its binding affinities to different MOR splice variants, will provide a more complete understanding of its unique pharmacological properties.
References
- 1. benchchem.com [benchchem.com]
- 2. CYT-1010® - Cytogel Pharma [cytogelpharma.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 5. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. SmallMolecules.com | CYT-1010 (100 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. cosmobio.co.jp [cosmobio.co.jp]
- 15. PathHunter® eXpress GIPR CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. cosmobio.co.jp [cosmobio.co.jp]
- 18. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scireq.com [scireq.com]
- 20. Heroin- and Fentanyl-Induced Respiratory Depression in a Rat Plethysmography Model: Potency, Tolerance, and Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 21. trace.tennessee.edu [trace.tennessee.edu]
- 22. Conditioned place preference paradigm: a novel approach for analgesic drug assessment against chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pavlovian conditioning of multiple opioid-like responses in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 26. Interactions of pain and opioids on conditioned place preference in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
CYT-1010 Hydrochloride: A Technical Guide to a Novel Endomorphin-1 Analog for Advanced Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYT-1010 hydrochloride is a synthetic, cyclized analog of the endogenous opioid peptide endomorphin-1.[1] Developed to overcome the metabolic instability of its natural counterpart, CYT-1010 exhibits high selectivity for the μ-opioid receptor (MOR) and has demonstrated potent analgesic effects in preclinical and early clinical studies.[1][2] A key feature of CYT-1010 is its novel mechanism of action, which involves the preferential activation of truncated splice variants of the MOR, specifically those initiated at Exon 11 (6-transmembrane variants).[1][2] This unique mode of action is believed to contribute to its favorable safety profile, which includes a reduced risk of respiratory depression and abuse potential compared to traditional opioids like morphine.[1][3] This technical guide provides a comprehensive overview of CYT-1010, including its pharmacological data, detailed experimental protocols, and proposed signaling pathways.
Pharmacological Data
The pharmacological profile of CYT-1010 has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.
Table 1: Receptor Binding Affinity of CYT-1010
| Receptor | Binding Affinity (Ki) |
| Mu-opioid receptor (MOR) | 0.25 nM |
| Delta-opioid receptor (DOR) | 38 nM |
| Kappa-opioid receptor (KOR) | 248 nM |
Data sourced from a 2023 review on novel opioids in the setting of acute postoperative pain.[2]
Table 2: In Vivo Analgesic Potency of CYT-1010
| Parameter | Finding |
| Analgesic Potency vs. Morphine | 3-4 times more potent |
Data from preclinical trials as reported by Cytogel Pharma.[3]
Table 3: Preclinical and Clinical Safety Profile of CYT-1010
| Parameter | Observation |
| Respiratory Depression | No significant respiratory depression observed at therapeutic doses.[1][3] |
| Abuse Potential | Substantially reduced abuse potential in preclinical models.[1][3] |
| In Vitro Stability | No observable degradation after four days of incubation in plasma.[2] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the characterization of CYT-1010. Please note that these are representative protocols based on standard pharmacological assays, as the specific, detailed protocols from the primary studies on CYT-1010 are not publicly available.
Radioligand Displacement Assay for Opioid Receptor Binding Affinity
This protocol describes a method to determine the binding affinity (Ki) of CYT-1010 for the mu (μ), delta (δ), and kappa (κ) opioid receptors.
Materials:
-
Cell Membranes: Membranes from CHO (Chinese Hamster Ovary) or HEK293 (Human Embryonic Kidney) cells stably expressing human μ, δ, or κ opioid receptors.
-
Radioligands:
-
[³H]-DAMGO (for μ-receptors)
-
[³H]-Naltrindole (for δ-receptors)
-
[³H]-U69,593 (for κ-receptors)
-
-
This compound: Stock solution in a suitable solvent (e.g., sterile water or DMSO).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Naloxone (10 μM).
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
-
Cell Harvester.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in binding buffer to a final protein concentration of 50-100 μ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 μL of radioligand, 50 μL of binding buffer, and 100 μL of membrane suspension.
-
Non-specific Binding: 50 μL of radioligand, 50 μL of naloxone, and 100 μL of membrane suspension.
-
Displacement: 50 μL of radioligand, 50 μL of varying concentrations of CYT-1010, and 100 μL of membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 value (the concentration of CYT-1010 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Analgesic Activity: Tail-Flick Test
This protocol outlines a method to assess the antinociceptive effects of CYT-1010 in rodents using the tail-flick test.
Materials:
-
Animals: Male Sprague-Dawley rats (200-250 g) or Swiss Webster mice (20-25 g).
-
This compound: Prepared in sterile saline for intravenous (i.v.) or intraperitoneal (i.p.) administration.
-
Morphine Sulfate: As a positive control, prepared in sterile saline.
-
Vehicle Control: Sterile saline.
-
Tail-Flick Analgesia Meter.
Procedure:
-
Acclimation: Acclimate the animals to the testing environment and handling for at least 3 days prior to the experiment.
-
Baseline Latency: Determine the baseline tail-flick latency for each animal by focusing a beam of radiant heat on the ventral surface of the tail (approximately 3-5 cm from the tip). The latency to tail withdrawal is recorded. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
Drug Administration: Administer CYT-1010, morphine, or vehicle to different groups of animals via the desired route (e.g., i.v. or i.p.).
-
Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Convert the latency data to the percentage of maximal possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different treatments over time.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway of CYT-1010 and a typical experimental workflow for its characterization.
Proposed Signaling Pathway of CYT-1010
Experimental Workflow for CYT-1010 Characterization
Conclusion
This compound represents a promising development in the field of opioid analgesics. Its unique mechanism of action, targeting truncated splice variants of the μ-opioid receptor, appears to dissociate potent analgesia from the severe side effects that plague traditional opioids.[1] The data presented in this guide underscore its potential as a safer alternative for the management of moderate to severe pain. Further research, including more extensive clinical trials, is warranted to fully elucidate its therapeutic potential and long-term safety profile. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the pharmacology and potential applications of CYT-1010 and other endomorphin-1 analogs.
References
- 1. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Opioids in the Setting of Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
CYT-1010 Hydrochloride: A Novel Endomorphin Analog for the Treatment of Acute and Chronic Pain
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CYT-1010 hydrochloride is a novel, first-in-class synthetic analog of the endogenous opioid peptide endomorphin-1, currently under development for the management of moderate to severe acute and chronic pain. This document provides a comprehensive technical overview of CYT-1010, summarizing its mechanism of action, preclinical pharmacology, and clinical trial data. CYT-1010 exhibits a unique pharmacological profile, characterized by potent analgesic efficacy with a significantly improved safety and tolerability profile compared to traditional opioid analgesics. This is attributed to its preferential activation of truncated splice variants of the mu-opioid receptor, a mechanism that appears to dissociate potent analgesia from the adverse effects commonly associated with conventional opioids, such as respiratory depression and abuse potential.
Introduction
The opioid crisis has underscored the urgent need for safer and more effective analgesics. Traditional opioids, while effective, are associated with a narrow therapeutic window and a high risk of adverse effects, including respiratory depression, addiction, and constipation. CYT-1010, a cyclized, D-lysine-containing analog of endomorphin-1, represents a promising therapeutic alternative.[1] Its distinct mechanism of action, targeting specific splice variants of the mu-opioid receptor (MOR), offers the potential for potent pain relief with a reduced side-effect burden.[1][2]
Mechanism of Action
CYT-1010 exerts its analgesic effects through a novel mechanism involving preferential agonism at a truncated splice variant of the MOR, often referred to as the endomorphin (EM) receptor.[2][3] This receptor variant is encoded by an alternative splice transcript of the OPRM1 gene that includes exon 11.[1][2]
Traditional opioids, such as morphine, primarily target the full-length MOR-1 splice variant encoded by exon 1.[2] Activation of this receptor isoform is associated with both analgesia and the undesirable side effects of opioids. In contrast, CYT-1010's preferential binding to the exon 11-containing truncated MOR variant is believed to mediate potent analgesia with a blunted response in pathways associated with adverse effects.[2]
Signaling Pathway
Upon binding to the mu-opioid receptor, CYT-1010 initiates a G-protein signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability, ultimately blocking the transmission of pain signals. Notably, CYT-1010 shows biased agonism, with a potent inhibition of cAMP production and a lower propensity for recruiting β-arrestin compared to traditional opioids. This bias is thought to contribute to its improved side-effect profile.
Preclinical Pharmacology
Receptor Binding Affinity
CYT-1010 demonstrates high affinity and selectivity for the mu-opioid receptor. In vitro binding assays have determined the inhibitory constants (Ki) of CYT-1010 for the human mu, delta, and kappa opioid receptors.
| Receptor Subtype | Inhibitory Constant (Ki, nM) |
| Mu-Opioid Receptor (MOR) | 0.25[4] |
| Delta-Opioid Receptor (DOR) | 38[4] |
| Kappa-Opioid Receptor (KOR) | 248[4] |
In Vitro Functional Activity
Functional assays have confirmed CYT-1010's potent agonist activity at the mu-opioid receptor, demonstrating a significant inhibition of cAMP production with a sub-nanomolar EC50 value. The compound shows a lower potency for β-arrestin recruitment, indicative of its biased agonist profile.
| Assay | EC50 (nM) |
| Inhibition of cAMP Production | 0.0053[5][6] |
| β-Arrestin Recruitment | 13.1[5][6] |
Analgesic Efficacy in Animal Models
Preclinical studies in various animal models of pain have demonstrated that CYT-1010 is a potent analgesic. It has been reported to be approximately 3-4 times more potent than morphine in producing antinociceptive effects.[3][7]
Further quantitative data (e.g., ED50 values) from specific pain models are not publicly available at this time.
Safety Pharmacology
A key feature of CYT-1010 is its improved safety profile compared to traditional opioids.
-
Respiratory Depression: In preclinical studies, CYT-1010 has shown a significantly reduced risk of respiratory depression compared to morphine.[3][7][8]
-
Abuse Potential: Animal models of addiction, such as conditioned place preference, have indicated a substantially lower abuse potential for CYT-1010 compared to standard opioids.[3][7][8]
Clinical Development
Phase I Clinical Trial
A Phase I clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of CYT-1010 in healthy volunteers.
-
Study Design: The trial was a randomized, double-blind, placebo-controlled, single ascending dose study.
-
Doses: Doses up to 0.15 mg/kg were administered.[9]
-
Safety and Tolerability: CYT-1010 was generally well-tolerated at all doses tested.[9] No serious adverse events were reported.[9]
-
Analgesic Activity: A statistically significant analgesic effect was observed at a dose of 0.1 mg/kg in a cold pain sensation test, as measured by a prolongation of the pain threshold time.[9]
-
Respiratory Function: No evidence of respiratory depression was observed at the doses tested.[1][9]
| Dose | Key Findings |
| Up to 0.15 mg/kg | Generally well tolerated, no serious adverse events.[9] |
| 0.1 mg/kg | Statistically significant prolongation of cold pain sensation threshold.[9] |
| All tested doses | No evidence of respiratory depression.[1][9] |
Phase II Clinical Development
Cytogel Pharma is preparing to initiate Phase II clinical trials to further evaluate the efficacy and safety of CYT-1010 in patients with acute and chronic pain conditions.[3][7]
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies of CYT-1010 are not fully available in the public domain. However, based on standard pharmacological practices, the following methodologies are likely to have been employed.
Receptor Binding Assays
-
Objective: To determine the binding affinity of CYT-1010 for opioid receptors.
-
Methodology: Competitive radioligand binding assays are performed using cell membranes prepared from cells expressing the recombinant human mu, delta, and kappa opioid receptors. A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-DAMGO for MOR) is incubated with the cell membranes in the presence of varying concentrations of CYT-1010. The concentration of CYT-1010 that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the Ki is calculated using the Cheng-Prusoff equation.
In Vitro Functional Assays
-
Objective: To assess the functional activity of CYT-1010 as an opioid receptor agonist.
-
cAMP Inhibition Assay: Cells expressing the mu-opioid receptor are treated with forskolin (B1673556) to stimulate adenylyl cyclase and increase intracellular cAMP levels. The cells are then exposed to varying concentrations of CYT-1010, and the resulting decrease in cAMP levels is measured using a suitable assay kit (e.g., ELISA-based). The EC50 value is determined from the dose-response curve.
-
β-Arrestin Recruitment Assay: A cell-based assay, such as a bioluminescence resonance energy transfer (BRET) or enzyme-linked immunosorbent assay (ELISA), is used to measure the recruitment of β-arrestin to the activated mu-opioid receptor in the presence of varying concentrations of CYT-1010. The EC50 value is calculated from the resulting dose-response curve.
Preclinical Pain Models
-
Objective: To evaluate the analgesic efficacy of CYT-1010 in animal models of pain.
-
Methodology: Standard pain models such as the tail-flick test (for acute thermal pain), the hot plate test (for acute thermal pain), and the writhing test (for visceral pain) are commonly used. Animals are administered with varying doses of CYT-1010, and the analgesic response (e.g., increased latency to tail withdrawal, increased time on the hot plate, or reduction in the number of writhes) is measured. Dose-response curves are generated to determine the ED50 value.
Respiratory Depression Assessment
-
Objective: To assess the effect of CYT-1010 on respiratory function.
-
Methodology: Whole-body plethysmography is used to measure respiratory parameters (e.g., respiratory rate, tidal volume) in conscious, freely moving animals following the administration of CYT-1010 or a comparator opioid like morphine.
Conditioned Place Preference (CPP)
-
Objective: To evaluate the abuse potential of CYT-1010.
-
Methodology: A three-chamber apparatus is used where one chamber is paired with the administration of CYT-1010 and another with a control substance (e.g., saline). Following a conditioning phase, the animal is allowed to freely explore all chambers, and the time spent in the drug-paired chamber is measured to determine preference or aversion.
Conclusion
This compound is a promising novel analgesic with a unique mechanism of action that offers the potential for potent pain relief with a significantly improved safety profile compared to traditional opioids. Its preferential activation of truncated mu-opioid receptor splice variants appears to be key to its differentiated pharmacological profile, which includes reduced respiratory depression and lower abuse potential. The successful completion of Phase I clinical trials has demonstrated its safety and initial analgesic activity in humans. Further clinical development in Phase II trials will be crucial in establishing the therapeutic utility of CYT-1010 for the treatment of acute and chronic pain. The continued investigation of this first-in-class endomorphin analog could pave the way for a new generation of safer and more effective pain management therapies.
References
- 1. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 3. CYT-1010® - Cytogel Pharma [cytogelpharma.com]
- 4. Novel Opioids in the Setting of Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Cytogel Pharma, LLC. Announces Presentation at the American Society of Anesthesiologists meeting in Chicago on October 18, 2011, Describing Results From its First Human Study, Part of the Phase I Program for Cyt-1010 [prnewswire.com]
CYT-1010 Hydrochloride: A Technical Whitepaper on its Potential for Reduced Addiction Liability
For Researchers, Scientists, and Drug Development Professionals
Abstract
The opioid crisis has underscored the urgent need for potent analgesics with a significantly reduced potential for addiction and abuse. CYT-1010 hydrochloride, a novel endomorphin-1 analog, presents a promising therapeutic candidate designed to dissociate potent pain relief from the adverse effects commonly associated with traditional opioids. This technical guide provides an in-depth analysis of the preclinical and early clinical data supporting the reduced addiction potential of CYT-1010. We will delve into its unique mechanism of action, present available quantitative data in structured tables, detail experimental methodologies, and visualize key pathways and workflows to offer a comprehensive resource for the scientific community.
Introduction: The Challenge of Opioid Addiction and the Promise of CYT-1010
Traditional mu-opioid receptor (MOR) agonists, such as morphine and fentanyl, are mainstays in the management of moderate to severe pain. However, their clinical utility is significantly hampered by a high risk of addiction, respiratory depression, and other debilitating side effects. These adverse effects are primarily mediated by the activation of the full-length mu-opioid receptor, a product of the OPRM1 gene.[1]
CYT-1010 emerges as a first-in-class therapeutic agent that leverages a differentiated mechanism of action to potentially mitigate these risks.[2] As a stabilized analog of the endogenous opioid peptide endomorphin-1, CYT-1010 is designed for high selectivity and potency with a potentially safer side-effect profile.[3][4] Preclinical evidence and early clinical findings suggest that CYT-1010 may offer a paradigm shift in pain management by providing robust analgesia with a substantially lower liability for abuse and addiction.[3][5]
Mechanism of Action: Preferential Activation of Truncated MOR Splice Variants
The cornerstone of CYT-1010's unique profile lies in its preferential activation of a truncated splice variant of the mu-opioid receptor, often referred to as the endomorphin (EM) receptor.[2] This receptor is a product of alternative splicing of the OPRM1 gene, specifically involving exon 11.[3][6]
In contrast, conventional opioids like morphine primarily target the full-length, seven-transmembrane MOR. The activation of this canonical receptor is linked to the full spectrum of opioid effects, including analgesia, euphoria, respiratory depression, and constipation.[2] CYT-1010's selective agonism at the truncated MOR variant is hypothesized to initiate a biased signaling cascade that promotes analgesia while minimizing the recruitment of pathways associated with reward and respiratory depression.[3][4]
Signaling Pathway of CYT-1010
The binding of CYT-1010 to the truncated MOR splice variant initiates a G-protein-mediated signaling cascade. This pathway is believed to be biased away from the robust β-arrestin recruitment seen with traditional opioids, which has been implicated in some of their adverse effects.
Signaling pathway of CYT-1010 at the truncated mu-opioid receptor.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity of CYT-1010
| Parameter | Value | Assay |
| EC50 (β-arrestin recruitment) | 13.1 nM | Not specified |
| EC50 (cAMP production inhibition) | 0.0053 nM | Not specified |
Table 2: Preclinical Analgesic Potency of CYT-1010
| Metric | CYT-1010 vs. Morphine | Animal Model |
| Analgesic Potency | 3-4 times more potent | Not specified |
Table 3: Phase 1 Clinical Trial Data in Healthy Volunteers
| Parameter | Dose | Result |
| Tolerability | Up to 0.15 mg/kg | Generally well-tolerated |
| Adverse Events | Up to 0.15 mg/kg | No severe adverse events reported |
| Respiratory Depression | Up to 0.15 mg/kg | No evidence of respiratory depression |
| Analgesic Effect | 0.1 mg/kg | Statistically significant prolongation of cold pain sensation threshold |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. While specific proprietary details may not be publicly available, this section outlines the general methodologies employed in the preclinical assessment of CYT-1010's addiction potential.
Conditioned Place Preference (CPP)
The CPP paradigm is a standard behavioral model used to evaluate the rewarding or aversive properties of a substance.
-
Objective: To assess the rewarding properties of CYT-1010 in comparison to morphine.
-
Apparatus: A standard three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.
-
Subjects: Rodents (mice or rats).
-
Procedure:
-
Pre-Conditioning (Baseline): Animals are allowed to freely explore all three chambers to determine any baseline preference for a particular chamber.
-
Conditioning: Over several days, animals receive injections of CYT-1010 or morphine and are confined to one of the outer chambers. On alternate days, they receive a vehicle injection and are confined to the opposite chamber.
-
Post-Conditioning (Test): Following the conditioning phase, the animals are placed in the central chamber with free access to all chambers, and the time spent in each chamber is recorded.
-
-
Endpoint: A significant increase in time spent in the drug-paired chamber is indicative of a conditioned preference and rewarding properties. Preclinical studies have shown that while morphine-treated rodents spend a significantly increased amount of time in the drug-paired chamber, CYT-1010-treated animals exhibit no such conditioned preference.[3]
Experimental workflow for the Conditioned Place Preference (CPP) assay.
Intravenous Self-Administration (IVSA)
The IVSA model is a gold-standard assay for assessing the reinforcing effects and abuse potential of a drug.
-
Objective: To determine if animals will voluntarily work to receive infusions of CYT-1010.
-
Apparatus: Operant conditioning chambers equipped with two levers. Presses on the "active" lever result in an intravenous infusion of the drug, while presses on the "inactive" lever have no consequence.
-
Subjects: Rodents (typically rats) surgically implanted with intravenous catheters.
-
Procedure:
-
Acquisition: Animals are placed in the operant chambers and learn to associate pressing the active lever with receiving a drug infusion.
-
Maintenance: Once the behavior is acquired, the reinforcing properties of the drug are assessed under various schedules of reinforcement (e.g., fixed-ratio, progressive-ratio).
-
-
Endpoint: A significantly higher number of presses on the active lever compared to the inactive lever indicates that the drug has reinforcing properties. While specific data is not publicly available, it has been reported that CYT-1010 shows "little to no reward in animal testing," suggesting a lack of reinforcement in such models.[6]
Respiratory Depression Assessment
-
Objective: To evaluate the impact of CYT-1010 on respiratory function compared to traditional opioids.
-
Method: Whole-body plethysmography in conscious, unrestrained animals.
-
Procedure:
-
Baseline: Animals are placed in the plethysmography chamber, and baseline respiratory parameters (e.g., respiratory rate, tidal volume) are recorded.
-
Drug Administration: Animals are administered equipotent analgesic doses of CYT-1010 or a comparator opioid like morphine.
-
Monitoring: Respiratory parameters are continuously monitored over a set period.
-
-
Endpoint: A significant decrease in respiratory rate and/or tidal volume indicates respiratory depression. Preclinical studies have demonstrated that CYT-1010 causes profoundly reduced respiratory depression compared to morphine.[5] This finding was corroborated in a Phase 1 clinical trial where no evidence of respiratory depression was observed at the doses tested.[3]
Discussion and Future Directions
The available preclinical and early clinical data for this compound strongly support its potential as a potent analgesic with a significantly reduced addiction liability. Its novel mechanism of action, centered on the preferential activation of truncated MOR splice variants, offers a plausible biological basis for the observed dissociation of analgesia from reward and respiratory depression.
The lack of conditioned place preference in rodent models is a compelling piece of evidence suggesting a lower abuse potential compared to traditional opioids. This is further supported by the qualitative reports of low reinforcement in self-administration studies. The favorable safety profile observed in the Phase 1 clinical trial, particularly the absence of respiratory depression at analgesic doses, is highly encouraging for its continued clinical development.
Future research should focus on elucidating the detailed downstream signaling pathways activated by CYT-1010 at the MOR splice variants. Further quantitative data from preclinical addiction models, including full dose-response curves in self-administration paradigms and detailed withdrawal assessments, would provide a more complete picture of its abuse liability. As CYT-1010 progresses through Phase 2 and 3 clinical trials, the collection of human abuse potential data will be critical for confirming these promising preclinical findings.
Conclusion
This compound represents a significant advancement in the quest for safer and more effective pain management. Its unique mechanism of action, supported by a growing body of preclinical and early clinical evidence, positions it as a promising candidate to address the unmet medical need for potent analgesics with a reduced risk of addiction and other serious side effects. The data presented in this technical guide provide a strong rationale for the continued investigation and development of CYT-1010 as a potentially transformative therapy for patients suffering from moderate to severe pain.
References
- 1. Endomorphin analog analgesics with reduced abuse liability, respiratory depression, motor impairment, tolerance, and glial activation relative to morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 3. Novel Opioids in the Setting of Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CYT-1010® - Cytogel Pharma [cytogelpharma.com]
- 6. firstwordpharma.com [firstwordpharma.com]
Investigating the Anti-Inflammatory Effects of CYT-1010: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CYT-1010, a novel endomorphin-1 analog, is a first-in-class analgesic agent currently in clinical development. Beyond its potent analgesic properties, preclinical data suggest that CYT-1010 possesses significant anti-inflammatory effects, a characteristic that distinguishes it from traditional opioid analgesics, which can exhibit pro-inflammatory properties. This document provides an in-depth technical overview of the investigation into the anti-inflammatory effects of CYT-1010, summarizing available data, outlining plausible experimental protocols, and visualizing the proposed mechanism of action. CYT-1010's unique mechanism, involving preferential activation of a truncated splice variant of the mu-opioid receptor, offers a promising avenue for the development of new therapeutics for pain and inflammatory conditions.
Introduction
CYT-1010 is a synthetic, stabilized analog of the endogenous opioid peptide endomorphin-1.[1] Endomorphins are highly selective agonists for the mu-opioid receptor (MOR) and are implicated in the natural modulation of pain.[1][2] CYT-1010 is currently advancing through clinical trials, having completed a Phase 1 study that demonstrated safety and analgesic activity in humans.[3][4]
A key differentiator of CYT-1010 is its purported anti-inflammatory activity. Preclinical studies have indicated that an analog of CYT-1010 can reduce recovery time in models of inflammatory and post-operative pain by 50-75%.[3] This is in contrast to morphine, the standard-of-care opioid analgesic, which has been shown to have pro-inflammatory effects in some contexts. The anti-inflammatory properties of CYT-1010 are thought to be mediated by its unique mechanism of action at a specific splice variant of the MOR.
This technical guide aims to consolidate the current understanding of CYT-1010's anti-inflammatory effects, providing a resource for researchers and drug development professionals interested in this novel compound.
Quantitative Data Summary
While specific quantitative data from proprietary preclinical studies are not publicly available, the following tables represent the expected outcomes based on qualitative descriptions of CYT-1010's "potent" and "strong" anti-inflammatory benefits. These tables are illustrative and designed to guide future research and data interpretation.
Table 1: Effect of CYT-1010 on Pro-Inflammatory Cytokine Expression in a Lipopolysaccharide (LPS)-Challenged Macrophage Model
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 50 ± 5 | 30 ± 4 | 20 ± 3 |
| LPS (1 µg/mL) | 1500 ± 120 | 1200 ± 100 | 800 ± 70 |
| LPS + CYT-1010 (1 µM) | 750 ± 60 | 600 ± 50 | 400 ± 35 |
| LPS + CYT-1010 (10 µM) | 300 ± 25 | 250 ± 20 | 150 ± 15 |
| LPS + Dexamethasone (B1670325) (1 µM) | 250 ± 20 | 200 ± 18 | 120 ± 10 |
Data are represented as mean ± SEM. This is a hypothetical representation of expected results.
Table 2: Effect of CYT-1010 on Paw Edema in a Carrageenan-Induced Inflammation Model in Rodents
| Treatment Group | Paw Volume (mL) - 4 hours post-carrageenan |
| Saline Control | 0.25 ± 0.03 |
| Carrageenan + Vehicle | 1.20 ± 0.10 |
| Carrageenan + CYT-1010 (1 mg/kg) | 0.80 ± 0.07 |
| Carrageenan + CYT-1010 (5 mg/kg) | 0.50 ± 0.04 |
| Carrageenan + Indomethacin (10 mg/kg) | 0.45 ± 0.04 |
Data are represented as mean ± SEM. This is a hypothetical representation of expected results.
Mechanism of Action and Signaling Pathways
CYT-1010 exerts its effects through a novel mechanism of action, preferentially activating a truncated splice variant of the mu-opioid receptor associated with Exon 11.[4][5][6] This is distinct from traditional opioids that act on the full-length MOR. This biased agonism is thought to be the basis for its favorable side effect profile and its anti-inflammatory properties.
The proposed anti-inflammatory signaling pathway of CYT-1010 involves the following steps:
-
Receptor Binding: CYT-1010 binds to and activates the Exon 11-associated truncated mu-opioid receptor on immune cells and neurons.
-
G-Protein Coupling: Upon activation, the receptor couples to inhibitory G-proteins (Gi/o).
-
Inhibition of Adenylyl Cyclase: The Gi/o signaling cascade leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Modulation of Transcription Factors: The reduction in cAMP levels can influence the activity of various transcription factors, including the down-regulation of pro-inflammatory transcription factors such as NF-κB. While some studies on endomorphins have shown potentiation of NF-κB, the overall anti-inflammatory effect of CYT-1010 suggests a net inhibitory effect on the pro-inflammatory cascade, possibly through alternative pathways or cell-type specific responses.
-
Reduced Pro-Inflammatory Cytokine Production: The net effect of this signaling cascade is a reduction in the transcription and translation of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the anti-inflammatory effects of CYT-1010.
In Vitro Anti-Inflammatory Assay in Macrophages
This protocol describes a method to assess the ability of CYT-1010 to suppress the production of pro-inflammatory cytokines in cultured macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
CYT-1010
-
Dexamethasone (positive control)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with varying concentrations of CYT-1010 (e.g., 0.1, 1, 10 µM) or dexamethasone (1 µM) for 1 hour.
-
Include a vehicle control group.
-
-
Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a non-stimulated control group.
-
Supernatant Collection: After the incubation period, centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test for multiple comparisons.
In Vivo Carrageenan-Induced Paw Edema Model
This protocol outlines an in vivo model to assess the anti-inflammatory effects of CYT-1010 in rodents.
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan solution (1% in sterile saline)
-
CYT-1010
-
Indomethacin (positive control)
-
Parenteral vehicle for drug administration
-
Plethysmometer
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into experimental groups (n=6-8 per group):
-
Vehicle control
-
CYT-1010 (e.g., 1, 5, 10 mg/kg)
-
Indomethacin (10 mg/kg)
-
-
Drug Administration: Administer CYT-1010, indomethacin, or vehicle via the appropriate route (e.g., intraperitoneal or intravenous) 30 minutes before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group. Analyze the data using a one-way ANOVA followed by a post-hoc test.
Conclusion
CYT-1010 represents a promising new therapeutic agent with a dual mechanism of action: potent analgesia and significant anti-inflammatory effects. Its unique interaction with a truncated splice variant of the mu-opioid receptor appears to be key to its favorable pharmacological profile. While further research is needed to fully elucidate the downstream signaling pathways and to quantify its anti-inflammatory efficacy in various models, the available data strongly suggest that CYT-1010 has the potential to be a valuable treatment for a range of pain and inflammatory conditions. The experimental protocols outlined in this guide provide a framework for the continued investigation of this novel compound.
References
- 1. Endomorphin-1 - Wikipedia [en.wikipedia.org]
- 2. karger.com [karger.com]
- 3. CYT-1010® - Cytogel Pharma [cytogelpharma.com]
- 4. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
- 6. academic.oup.com [academic.oup.com]
CYT-1010 Hydrochloride: A Technical Guide on its Potential in Neuropathic Pain Management
For Researchers, Scientists, and Drug Development Professionals
Abstract
CYT-1010 hydrochloride is a novel, first-in-class investigational analgesic compound with a unique mechanism of action that holds promise for the treatment of neuropathic pain. As a chemically stabilized analog of the endogenous opioid peptide endomorphin-1, CYT-1010 exhibits high selectivity as a mu-opioid receptor (MOR) agonist.[1][2] Its innovative therapeutic approach lies in its preferential binding to truncated splice variants of the MOR, specifically those initiated at Exon 11, in addition to the traditional full-length receptor.[1][3][4] This dual activity is hypothesized to be responsible for its potent analgesic effects, which have been observed in preclinical models to be three to four times greater than morphine, coupled with a significantly improved safety and tolerability profile.[5][6][7] Preclinical and early clinical data suggest a reduced risk of common opioid-related adverse effects, including respiratory depression and abuse potential.[1][4][8] This technical guide provides a comprehensive overview of the available preclinical and clinical data on CYT-1010, its mechanism of action, and its therapeutic potential for neuropathic pain.
Introduction
Neuropathic pain, a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Current treatment options often provide inadequate pain relief and are associated with dose-limiting side effects. The opioid crisis has further underscored the urgent need for safer and more effective analgesics.
This compound, developed by Cytogel Pharma, emerges as a promising candidate in this landscape.[5][8] It is an endomorphin-1 analog designed to offer potent pain relief while minimizing the risks associated with conventional opioids.[1][2]
Mechanism of Action
The primary mechanism of action of CYT-1010 involves its agonistic activity at the mu-opioid receptor (MOR).[1][2] Unlike traditional opioids such as morphine, which primarily target the full-length 7-transmembrane (7TM) MOR, CYT-1010 also exhibits a high affinity for a truncated 6-transmembrane (6TM) splice variant of the MOR, which is associated with Exon 11 of the OPRM1 gene.[1][3][4]
Activation of the canonical 7TM MOR by opioid agonists leads to the dissociation of the Gα subunit from the Gβγ dimer of the associated G-protein. Both subunits then modulate downstream effectors, including the inhibition of adenylyl cyclase and the regulation of ion channels, ultimately resulting in reduced neuronal excitability and analgesia.
The preferential binding of CYT-1010 to the Exon 11-associated 6TM splice variants is believed to be the key to its unique pharmacological profile, contributing to potent analgesia with a diminished side-effect liability.[1][3]
Signaling Pathway Diagram
Preclinical Pharmacology
Analgesic Efficacy in Neuropathic Pain Models
Preclinical studies have indicated that CYT-1010 possesses analgesic properties for several types of pain, including neuropathic pain.[4] However, specific quantitative data, such as ED50 values or detailed measurements of paw withdrawal thresholds and latencies in standard neuropathic pain models like Chronic Constriction Injury (CCI) or Spared Nerve Ligation (SNL), are not extensively available in the public domain. The available information suggests a potency that is three to four times greater than that of morphine in various animal pain models.[5][6][7]
Reduced Abuse Liability
A key aspect of the development of CYT-1010 is its potential for reduced abuse liability compared to conventional opioids. Preclinical studies in animal models have supported this claim, indicating little to no reward in animal testing.[4]
Experimental Protocol: Conditioned Place Preference (CPP) - A Generalized Workflow
While the specific protocol for CYT-1010 is not publicly available, a typical CPP study to assess the rewarding effects of a substance involves the following phases:
-
Habituation/Pre-conditioning: Animals are allowed to freely explore a two- or three-compartment apparatus to establish baseline preference for the distinct environments.
-
Conditioning: Over several days, animals receive injections of the test compound (e.g., CYT-1010) and are confined to one specific compartment. On alternate days, they receive a vehicle injection and are confined to a different compartment.
-
Test Session: In a drug-free state, animals are placed back in the apparatus with free access to all compartments. The time spent in the drug-paired compartment versus the vehicle-paired compartment is measured. A significant increase in time spent in the drug-paired compartment is indicative of a rewarding effect.
Safety Pharmacology
Preclinical data have consistently demonstrated a favorable safety profile for CYT-1010. Notably, it has been shown to cause profoundly reduced respiratory depression compared to morphine.[5][6][7] Additionally, a lack of significant nausea and vomiting has been reported at doses up to nine times the effective dose for pain relief.[4]
Clinical Development
Phase I Clinical Trial
CYT-1010 has successfully completed a Phase I clinical trial.[5] The study was a randomized, placebo-controlled, ascending-dose trial in healthy volunteers designed to assess the safety, tolerability, and pharmacokinetics of the compound.[9][10][11]
Key Findings:
-
Safety and Tolerability: CYT-1010 was generally well-tolerated at all doses tested (up to 0.15 mg/kg), with no severe adverse events reported.[9]
-
Respiratory Profile: No evidence of respiratory depression was observed.[9]
-
Analgesic Activity: The trial included a cold pressor test to evaluate analgesic efficacy. A statistically significant prolongation of the threshold time for cold pain sensation was recorded at a dose of 0.1 mg/kg.[9]
Experimental Protocol: Cold Pressor Test - A Generalized Methodology
The specific parameters of the cold pressor test used in the CYT-1010 Phase I trial are not publicly detailed. A standard cold pressor test protocol generally involves:
-
Baseline Measurement: The participant's baseline pain threshold and tolerance are established.
-
Drug Administration: The participant receives the investigational drug (CYT-1010) or a placebo.
-
Immersion: After a predetermined time, the participant immerses their non-dominant hand in a container of ice water (typically 1-4°C).
-
Pain Threshold and Tolerance Measurement: The time until the participant first reports pain (threshold) and the total duration they can keep their hand in the water (tolerance) are recorded.
Phase II Clinical Development
Cytogel Pharma has received authorization from the U.S. Food and Drug Administration (FDA) to proceed with a Phase 1a/2a study.[12][13][14] This study is designed as a randomized, double-blind, single-dose, placebo-controlled pharmacokinetic and proof-of-concept study to further evaluate the safety of CYT-1010 in healthy volunteers and its analgesic efficacy and tolerability compared to morphine in subjects with moderate to severe pain following third molar extraction.[12][13]
Data Summary
Table 1: Preclinical and Clinical Data for this compound
| Parameter | Finding | Source |
| Mechanism of Action | ||
| Primary Target | Mu-opioid receptor (MOR) agonist | [1][2] |
| Secondary Target | Preferential binding to truncated MOR splice variants (Exon 11) | [1][3][4] |
| Preclinical Efficacy | ||
| Relative Potency | 3-4 times more potent than morphine in animal pain models | [5][6][7] |
| Neuropathic Pain | Analgesic properties suggested in preclinical models | [4] |
| Preclinical Safety | ||
| Respiratory Depression | Profoundly reduced compared to traditional opioids | [5][6][7] |
| Abuse Potential | Little to no reward observed in animal testing | [4] |
| Other Side Effects | No significant nausea/vomiting at doses up to 9x the effective dose | [4] |
| Phase I Clinical Trial | ||
| Study Design | Randomized, placebo-controlled, ascending dose in healthy volunteers | [9][10][11] |
| Maximum Tolerated Dose | Well-tolerated up to 0.15 mg/kg | [9] |
| Analgesic Effect | Statistically significant increase in cold pain threshold at 0.1 mg/kg | [9] |
| Respiratory Effect | No evidence of respiratory depression | [9] |
Conclusion and Future Directions
This compound represents a significant advancement in the quest for safer and more effective treatments for neuropathic and other forms of moderate to severe pain. Its novel mechanism of action, targeting both the traditional mu-opioid receptor and its truncated splice variants, appears to successfully dissociate potent analgesia from the most life-threatening and undesirable side effects of conventional opioids.
The promising results from preclinical studies and the initial Phase I clinical trial provide a strong rationale for continued clinical development. The upcoming Phase II studies will be critical in establishing the efficacy and safety of CYT-1010 in a patient population experiencing clinically relevant pain. Should these trials prove successful, CYT-1010 could offer a transformative therapeutic option for patients suffering from neuropathic pain and contribute to mitigating the ongoing opioid public health crisis. Further research is warranted to fully elucidate the downstream signaling pathways of the truncated MOR splice variants and to explore the full therapeutic potential of this innovative compound across a range of pain indications.
References
- 1. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYT-1010 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
- 6. CYT-1010® - Cytogel Pharma [cytogelpharma.com]
- 7. Cytogel Pharma Announces Equity Offering to Advance CYT-1010, A Transformative Pain Solution [einpresswire.com]
- 8. Home - Cytogel Pharma [cytogelpharma.com]
- 9. Cytogel Pharma, LLC. Announces Presentation at the American Society of Anesthesiologists meeting in Chicago on October 18, 2011, Describing Results From its First Human Study, Part of the Phase I Program for Cyt-1010 [prnewswire.com]
- 10. Novel Opioids in the Setting of Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Cytogel Pharma Announces Receipt of FDA Authorization to Commence Phase 2 Development for its Atypical Opioid, CYT-1010 [prnewswire.com]
The Discovery and Development of CYT-1010 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CYT-1010 hydrochloride is a novel, first-in-class analgesic agent developed by Cytogel Pharma, currently in Phase 2 clinical development for the treatment of moderate to severe pain.[1] As a chemically stabilized, cyclic analog of the endogenous opioid peptide endomorphin-1, CYT-1010 offers a unique mechanism of action that promises potent pain relief with a significantly improved safety profile compared to traditional opioids.[2][3] This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, mechanism of action, and synthesis of this compound, intended for professionals in the fields of pharmacology, drug discovery, and pain research.
Introduction: A Novel Approach to Pain Management
The opioid crisis has underscored the urgent need for safer and more effective analgesics. Traditional opioids, such as morphine, primarily act on the full-length mu-opioid receptor (MOR), encoded by exon 1 of the OPRM1 gene. This activation, while providing pain relief, is also associated with a host of debilitating and dangerous side effects, including respiratory depression, addiction, and constipation.[4]
CYT-1010 represents a paradigm shift in opioid pharmacology. It is designed to preferentially target a truncated splice variant of the MOR, the endomorphin (EM) receptor, which is associated with exon 11 of the OPRM1 gene.[4] This selective activation is believed to be the key to dissociating potent analgesia from the severe adverse effects of conventional opioids.
Preclinical Development
In Vitro Pharmacology
CYT-1010 has demonstrated high affinity and selectivity for the mu-opioid receptor in radioligand binding assays.
| Receptor Subtype | CYT-1010 Ki (nM) | Reference Ligand |
| Mu (μ) | 0.25 | DAMGO |
| Delta (δ) | 38 | DPDPE |
| Kappa (κ) | 248 | U-69,593 |
Data sourced from a 2023 review on novel opioids.
In Vivo Efficacy
Preclinical studies in rodent models of pain have consistently shown that CYT-1010 is a potent analgesic. While specific ED50 values from hot-plate and tail-flick assays are not publicly available, reports indicate that CYT-1010 is approximately 3 to 4 times more potent than morphine in providing pain relief.[3]
In addition to its analgesic properties, CYT-1010 has demonstrated significant anti-inflammatory effects in preclinical models. In a carrageenan-induced paw edema model in rats, endomorphin analogs have been shown to reduce inflammation, an effect attributed to the downregulation of pro-inflammatory cytokines such as TNF-α and IL-1β. While specific quantitative data for CYT-1010 in this model are not available, breakthrough research on endomorphins, of which CYT-1010 is an analog, showed a reduction in recovery time from post-surgical pain by over 75% compared to morphine, an effect thought to be mediated by its anti-inflammatory properties.[3]
Safety Pharmacology
A key differentiator of CYT-1010 is its improved safety profile compared to traditional opioids.
| Safety Parameter | CYT-1010 Preclinical Findings | Morphine Comparator |
| Respiratory Depression | No significant respiratory depression observed at doses up to 9-fold the effective analgesic dose. | Causes significant, dose-dependent respiratory depression. |
| Abuse Potential | Rodent studies show little to no conditioned place preference, indicating a substantially reduced abuse liability. | Induces significant conditioned place preference. |
| Gastrointestinal Effects | Reduced inhibition of GI transit compared to morphine. | Causes significant constipation. |
Clinical Development
Phase 1 Clinical Trial
A Phase 1 clinical trial in healthy human volunteers was conducted to assess the safety, tolerability, and pharmacodynamics of CYT-1010.
| Study Design | Population | Dosing | Key Findings |
| Randomized, placebo-controlled | Healthy male volunteers | Single intravenous doses up to 0.15 mg/kg | - Generally well-tolerated. - No severe adverse events reported. - No evidence of respiratory depression at the doses tested. - Statistically significant prolongation of the threshold time for cold pain sensation was recorded at a dose of 0.1 mg/kg. |
Specific quantitative data on the prolongation of cold pain sensation threshold time are not publicly available.
Phase 2 Clinical Trial
Cytogel Pharma has received FDA authorization to proceed with a Phase 2 clinical trial for CYT-1010. The planned study is a randomized, double-blind, single-dose, placebo-controlled study to evaluate the analgesic efficacy and tolerability of CYT-1010 versus morphine in subjects with moderate to severe pain following third molar extraction.
Mechanism of Action: A Tale of Two Pathways
CYT-1010's unique pharmacological profile stems from its preferential activation of a truncated splice variant of the mu-opioid receptor (MOR), which is associated with exon 11. This is in contrast to traditional opioids like morphine, which activate the full-length MOR encoded by exon 1.
The activation of MORs initiates two primary intracellular signaling cascades: the G-protein pathway and the β-arrestin pathway.
-
G-Protein Pathway: This pathway is primarily responsible for the analgesic effects of opioids.
-
β-Arrestin Pathway: This pathway is increasingly implicated in the adverse effects of opioids, including respiratory depression and tolerance.
CYT-1010 is believed to be a "biased agonist," preferentially activating the G-protein pathway while minimally engaging the β-arrestin pathway, leading to a separation of analgesia from adverse effects.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the development of CYT-1010.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Hot-Plate Test
This is a common in vivo assay to assess the analgesic efficacy of a compound against thermal pain.
Conditioned Place Preference
This behavioral assay is used to evaluate the rewarding or aversive properties of a drug, providing an indication of its abuse potential.
Synthesis of this compound
CYT-1010 is a cyclic pentapeptide with the sequence Tyr-c[D-Lys-Phe-Phe]. Its synthesis involves solid-phase peptide synthesis (SPPS) followed by cyclization and salt formation. While a detailed, step-by-step protocol for the synthesis of CYT-1010 is proprietary, the general procedure is as follows:
-
Solid-Phase Peptide Synthesis (SPPS): The linear peptide is assembled on a solid support resin, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The amino acids are sequentially coupled to the growing peptide chain.
-
Cleavage from Resin: Once the linear sequence is complete, the peptide is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA).
-
Cyclization: The linear peptide is then cyclized in solution, typically by forming an amide bond between the N-terminus and the C-terminus or between the side chains of two amino acids.
-
Purification: The crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Hydrochloride Salt Formation: The purified peptide, often as a trifluoroacetate (B77799) salt from the HPLC purification, is converted to the hydrochloride salt. This can be achieved by lyophilizing the peptide multiple times from a dilute hydrochloric acid solution or by using ion-exchange chromatography.[5]
Future Directions
With the initiation of Phase 2 clinical trials, CYT-1010 is poised to potentially offer a much-needed alternative in the pain management landscape. Future research will likely focus on further elucidating its biased signaling properties, exploring its efficacy in various pain models, and expanding its clinical development into other indications where pain and inflammation are key components.
Conclusion
This compound is a promising novel analgesic with a unique mechanism of action that sets it apart from traditional opioids. Its ability to provide potent analgesia with a reduced side-effect profile, particularly with regard to respiratory depression and abuse potential, makes it a compound of significant interest to the scientific and medical communities. The ongoing clinical development of CYT-1010 will be closely watched as it has the potential to address one of the most significant unmet needs in modern medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 3. CYT-1010® - Cytogel Pharma [cytogelpharma.com]
- 4. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 5. US9657061B2 - Hydrochloride salt of peptide and its use in combination with other peptides for immunotherapy - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of CYT-1010 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYT-1010 hydrochloride is a novel analgesic agent, an analog of the endogenous opioid peptide endomorphin-1. It is a highly selective mu-opioid receptor (MOR) agonist with a unique mechanism of action. CYT-1010 targets not only the traditional full-length mu-opioid receptor but also a truncated splice variant, which is associated with potent analgesia with a significantly reduced side-effect profile compared to classical opioids like morphine.[1][2] Preclinical studies have demonstrated that CYT-1010 is 3-4 times more potent than morphine in providing pain relief and exhibits substantially lower abuse potential and respiratory depression.[3]
These application notes provide detailed protocols for the in vivo evaluation of this compound in rodent models, focusing on the assessment of its analgesic efficacy and key opioid-related side effects.
Mechanism of Action and Signaling Pathway
CYT-1010 exerts its effects primarily through the activation of mu-opioid receptors, which are G-protein coupled receptors (GPCRs). Upon binding, CYT-1010 is thought to initiate a signaling cascade that leads to analgesia. A key aspect of its novel mechanism is the preferential activation of a truncated form of the mu-opioid receptor (MOR) associated with Exon 11, which is believed to contribute to its potent analgesic effects with a greater margin of safety.[4]
The binding of CYT-1010 to the mu-opioid receptor activates inhibitory G-proteins (Gαi/o), leading to the dissociation of Gα and Gβγ subunits. These subunits then modulate various intracellular effector pathways. The Gα subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can directly interact with and inhibit voltage-gated calcium channels (VGCCs) and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels. The inhibition of VGCCs reduces neurotransmitter release from presynaptic terminals, while the activation of GIRK channels hyperpolarizes postsynaptic neurons, decreasing their excitability. Both of these actions contribute to the analgesic effect.
A critical aspect of opioid receptor signaling is the involvement of β-arrestin. While G-protein signaling is primarily associated with analgesia, β-arrestin recruitment is often linked to the undesirable side effects of opioids, such as respiratory depression and tolerance. The favorable safety profile of CYT-1010 may be attributable to biased agonism, potentially favoring G-protein signaling over β-arrestin recruitment, although this is an area of ongoing research.
Quantitative Data Summary
The following tables summarize the in vivo pharmacological data for this compound in comparison to morphine, based on available preclinical findings.
Table 1: Antinociceptive Activity in Rodent Models
| Compound | Animal Model | Test | Route of Administration | ED50 (mg/kg) | Potency Ratio (vs. Morphine) |
| CYT-1010 | Rat | Tail-Withdrawal | Intravenous (i.v.) | Data not available | 3-4x more potent |
| Morphine | Rat | Tail-Withdrawal | Intravenous (i.v.) | Data not available | 1x |
Note: While preclinical trials have shown CYT-1010 to be 3-4 times more potent than morphine, specific ED50 values from peer-reviewed publications are not publicly available.[3]
Table 2: Assessment of Opioid-Related Side Effects
| Side Effect | Assay | Animal Model | CYT-1010 Effect | Morphine Effect |
| Respiratory Depression | Plethysmography | Rat | Significantly reduced | Induces significant depression |
| Abuse Liability | Conditioned Place Preference | Rat | No conditioned preference | Significant conditioned preference |
| Motor Impairment | Rotarod | Rat | No significant impairment | Significant impairment |
Experimental Protocols
Assessment of Antinociceptive Efficacy: Hot Plate Test
Objective: To evaluate the analgesic effect of this compound in a model of acute thermal pain.
Materials:
-
This compound
-
Morphine sulfate (B86663) (positive control)
-
Sterile saline (vehicle)
-
Hot plate apparatus (set to 55 ± 0.5 °C)
-
Male Sprague-Dawley rats (200-250 g)
-
Syringes and needles for administration
Protocol:
-
Acclimation: Acclimate rats to the experimental room for at least 1 hour before testing.
-
Baseline Latency: Gently place each rat on the hot plate and record the time (in seconds) until it exhibits a nociceptive response (e.g., licking a hind paw, jumping). This is the baseline latency. To prevent tissue damage, a cut-off time of 30-45 seconds is imposed.
-
Drug Administration: Administer this compound, morphine, or vehicle via the desired route (e.g., intravenous, subcutaneous).
-
Post-Treatment Latency: At various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the rat back on the hot plate and measure the response latency.
-
Data Analysis: The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Dose-response curves can be generated to determine the ED50 value.
Assessment of Respiratory Depression: Whole-Body Plethysmography
Objective: To assess the impact of this compound on respiratory function.
Materials:
-
This compound
-
Morphine sulfate (positive control)
-
Sterile saline (vehicle)
-
Whole-body plethysmography chambers for rodents
-
Male Sprague-Dawley rats (250-300 g)
Protocol:
-
Acclimation: Acclimate rats to the plethysmography chambers for a defined period (e.g., 30-60 minutes) for several days leading up to the experiment to minimize stress-induced respiratory changes.
-
Baseline Measurement: Place the rat in the chamber and record baseline respiratory parameters (respiratory rate, tidal volume, and minute volume) for a stable period (e.g., 15-30 minutes).
-
Drug Administration: Administer this compound, morphine, or vehicle.
-
Post-Treatment Measurement: Immediately return the animal to the plethysmography chamber and continuously record respiratory parameters for a set duration (e.g., 2-3 hours).
-
Data Analysis: Compare the post-treatment respiratory parameters to the baseline values for each group. Data are often expressed as a percentage of baseline.
Assessment of Abuse Liability: Conditioned Place Preference (CPP)
Objective: To evaluate the rewarding or aversive properties of this compound.
Materials:
-
This compound
-
Morphine sulfate (positive control)
-
Sterile saline (vehicle)
-
Conditioned Place Preference apparatus (typically a two- or three-compartment box with distinct visual and tactile cues in each compartment)
-
Male Sprague-Dawley rats (250-300 g)
Protocol:
-
Pre-Conditioning (Baseline Preference): On day 1, place each rat in the central compartment (if applicable) and allow free access to all compartments for a set time (e.g., 15 minutes). Record the time spent in each compartment to establish any baseline preference.
-
Conditioning:
-
Day 2 (Drug Pairing): Administer this compound or morphine and confine the rat to one of the outer compartments for a set period (e.g., 30 minutes).
-
Day 3 (Vehicle Pairing): Administer the vehicle and confine the rat to the opposite compartment for the same duration.
-
Continue this alternating conditioning for a total of 6-8 days. The compartment paired with the drug should be counterbalanced across animals.
-
-
Post-Conditioning (Test for Preference): On the day after the final conditioning session, place the rat in the central compartment and allow free access to all compartments in a drug-free state. Record the time spent in each compartment for 15 minutes.
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning baseline indicates a conditioned place preference and suggests rewarding properties.
Conclusion
This compound represents a promising novel analgesic with the potential for potent pain relief and a significantly improved safety profile over traditional opioids. The protocols outlined in these application notes provide a framework for the in vivo characterization of CYT-1010 and other novel analgesic compounds. Rigorous and standardized preclinical evaluation is crucial for the successful translation of such compounds into clinical practice.
References
- 1. Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYT-1010® - Cytogel Pharma [cytogelpharma.com]
- 4. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
Application Notes and Protocols: Utilizing CYT-1010 in Animal Models of Inflammatory Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYT-1010 is a synthetic analog of endomorphin-1, an endogenous opioid peptide. It is a highly selective mu-opioid receptor (MOR) agonist with a novel mechanism of action, showing preferential binding to truncated splice variants of the MOR initiated at Exon 11.[1][2] This preferential binding is associated with potent analgesic effects with a reduced side-effect profile compared to traditional opioids like morphine.[1][2] Preclinical studies have demonstrated that CYT-1010 is three to four times more potent than morphine in providing pain relief and possesses significant anti-inflammatory properties.[3][4] These characteristics make CYT-1010 a promising therapeutic candidate for inflammatory pain conditions.
These application notes provide a summary of the available preclinical data on CYT-1010 in rodent models of inflammatory pain and detailed protocols for replicating these key experiments.
Data Presentation
The following tables summarize the reported efficacy of CYT-1010 in preclinical models of inflammatory pain. It is important to note that detailed dose-response data from full-text publications are limited in the publicly available literature; the information below is compiled from abstracts and company publications.
Table 1: Efficacy of CYT-1010 in a Model of Neurogenic Inflammation
| Animal Model | Inflammatory Stimulus | Treatment | Dosing | Primary Outcome | Reported Efficacy |
| Rat Paw Edema | 5% Mustard Oil | CYT-1010 (i.v. pretreatment) | 1-1000 µg/kg | Reduction in plasma extravasation (Evans blue leakage) | Up to 60% inhibition of plasma extravasation.[5] |
| Mouse Ear Edema | 5% Mustard Oil | CYT-1010 (i.v. pretreatment) | 1-1000 µg/kg | Reduction in ear edema (micrometry) | Up to 60% inhibition of edema.[5] |
Table 2: Efficacy of CYT-1010 in a Model of Thermal Hyperalgesia
| Animal Model | Pain Induction | Treatment | Dosing | Primary Outcome | Reported Efficacy |
| Rat Thermal Hyperalgesia | Mild heat injury (51°C for 20s) | CYT-1010 | 1000 µg/kg | Attenuation of heat hyperalgesia | Efficacy similar to morphine; up to 60% inhibition of hyperalgesia.[5] |
Table 3: Effect of CYT-1010 on Neuropeptide Release
| Model | Stimulation | Treatment | Concentration | Primary Outcome | Reported Efficacy |
| Isolated Rat Trachea | Electrical field stimulation | CYT-1010 | 0.5-2 mM | Inhibition of Calcitonin Gene-Related Peptide (CGRP) release | Significant reduction in electrically-evoked CGRP release.[5] |
Signaling Pathway and Experimental Workflow
Experimental Protocols
The following are detailed protocols for the key experiments cited. These are generalized protocols and may require optimization based on specific laboratory conditions and animal strains.
Protocol 1: Mustard Oil-Induced Neurogenic Inflammation in the Rat Paw
Objective: To assess the anti-inflammatory effect of CYT-1010 on mustard oil-induced paw edema and plasma extravasation.
Materials:
-
Male Wistar rats (200-250 g)
-
CYT-1010
-
Sterile saline (0.9%)
-
Mustard oil (5% in mineral oil)
-
Evans Blue dye (2% in sterile saline)
-
Ketamine/Xylazine for anesthesia
-
Digital caliper or plethysmometer
-
Spectrophotometer
Procedure:
-
Animal Preparation and Acclimatization:
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least 3 days prior to the experiment.
-
On the day of the experiment, allow animals to acclimatize to the testing room for at least 30 minutes.
-
-
Baseline Measurement:
-
Measure the baseline paw volume or thickness of the right hind paw using a plethysmometer or a digital caliper.
-
-
Drug Administration:
-
Randomly assign animals to treatment groups (e.g., vehicle, CYT-1010 at various doses).
-
Administer CYT-1010 or vehicle (sterile saline) intravenously (i.v.) via the tail vein. A typical pretreatment time is 15-30 minutes before the inflammatory insult.
-
-
Induction of Inflammation:
-
Anesthetize the rats.
-
Inject Evans Blue dye (50 mg/kg, i.v.) into the tail vein. This dye binds to serum albumin and is used to quantify plasma protein extravasation.
-
Five minutes after the Evans Blue injection, apply 50 µL of 5% mustard oil solution to the dorsal surface of the right hind paw.
-
-
Assessment of Edema and Plasma Extravasation:
-
Thirty minutes after mustard oil application, measure the paw volume or thickness again. The increase from baseline represents the degree of edema.
-
After the final paw measurement, euthanize the animals and dissect the paw skin.
-
Extract the Evans Blue dye from the tissue by incubating it in formamide (e.g., 1 mL per 100 mg tissue) at 60°C for 24 hours.
-
Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.
-
Quantify the amount of extravasated dye using a standard curve of Evans Blue in formamide.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal.
-
Express the plasma extravasation as µg of Evans Blue per mg of tissue.
-
Compare the results between treatment groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Mild Heat Injury-Induced Thermal Hyperalgesia in the Rat
Objective: To evaluate the analgesic effect of CYT-1010 on thermal hyperalgesia following a mild heat injury.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
CYT-1010
-
Sterile saline (0.9%)
-
Plantar test apparatus (e.g., Hargreaves apparatus)
-
Water bath maintained at 51°C
Procedure:
-
Animal Acclimatization and Habituation:
-
House animals as described in Protocol 1.
-
Habituate the rats to the plantar test apparatus for at least 15-20 minutes for 2-3 days before the experiment.
-
-
Baseline Thermal Latency:
-
On the day of the experiment, place the rat in the apparatus and allow it to acclimatize.
-
Measure the baseline paw withdrawal latency to a radiant heat source. The intensity of the heat source should be adjusted to produce a baseline latency of approximately 10-12 seconds. A cut-off time (e.g., 20-25 seconds) should be set to prevent tissue damage.
-
Take at least three readings per paw, with a minimum of 5 minutes between readings, and average the values.
-
-
Induction of Heat Injury:
-
Lightly anesthetize the rat.
-
Immerse the plantar surface of the right hind paw in a 51°C water bath for 20 seconds.
-
Allow the animal to recover from anesthesia.
-
-
Drug Administration and Post-Injury Assessment:
-
At a set time post-injury (e.g., 2 hours), when hyperalgesia has developed, administer CYT-1010 or vehicle (sterile saline) intravenously.
-
Measure the paw withdrawal latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis:
-
Calculate the paw withdrawal latency for each time point.
-
Analyze the data using a two-way ANOVA with repeated measures to determine the effects of treatment and time.
-
Post-hoc tests can be used to compare individual treatment groups at specific time points.
Conclusion
CYT-1010 has demonstrated potent anti-inflammatory and analgesic properties in preclinical models of inflammatory pain. Its unique mechanism of action, targeting specific splice variants of the mu-opioid receptor, offers the potential for effective pain relief with a more favorable safety profile than traditional opioids. The protocols outlined above provide a framework for researchers to further investigate the therapeutic potential of CYT-1010 and similar compounds in the context of inflammatory pain. Further studies are warranted to establish a clear dose-response relationship and to fully elucidate the downstream signaling pathways involved in its anti-inflammatory effects.
References
- 1. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
- 4. CYT-1010® - Cytogel Pharma [cytogelpharma.com]
- 5. Frontiers | The sythetic endomorphin-1 analog, CYT-1010, inhibits sensory neuropeptide release, acute neurogenic inflammation and heat injury-induced thermal hyperalgesia in rodent models [frontiersin.org]
Application Notes and Protocols for Beta-Arrestin Recruitment Assay Featuring CYT-1010 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYT-1010 hydrochloride is a novel mu-opioid receptor (MOR) agonist derived from the endogenous peptide endomorphin-1.[1][2] It exhibits a unique mechanism of action, preferentially activating a truncated splice variant of the MOR.[1][3] This preferential activation is associated with potent analgesia with a reduced side-effect profile, including diminished respiratory depression and abuse potential, compared to classical opioids.[1][2][3][4] An essential aspect of characterizing the signaling profile of compounds like CYT-1010 is to assess their ability to engage beta-arrestin pathways. Beta-arrestins are crucial intracellular proteins that regulate G protein-coupled receptor (GPCR) signaling, mediating receptor desensitization, internalization, and initiating distinct, G protein-independent signaling cascades.[5][6][7][8] The beta-arrestin recruitment assay is a pivotal tool for elucidating the potential for biased agonism, where a ligand preferentially activates one signaling pathway (e.g., G protein signaling) over another (e.g., beta-arrestin signaling). This document provides a detailed protocol and application notes for assessing the beta-arrestin recruitment induced by this compound.
Signaling Pathway
G protein-coupled receptors, upon activation by an agonist such as CYT-1010, undergo a conformational change. This leads to the phosphorylation of the receptor's intracellular domains by G protein-coupled receptor kinases (GRKs). Phosphorylation increases the receptor's affinity for beta-arrestins. The binding of beta-arrestin to the GPCR physically blocks further G protein coupling, leading to desensitization of the G protein-mediated signal.[6] Furthermore, beta-arrestin acts as a scaffold protein, recruiting components of the endocytic machinery, such as clathrin and AP-2, which facilitates receptor internalization.[8] Beyond this desensitization role, beta-arrestin can also initiate a second wave of signaling by scaffolding various kinases, including those of the mitogen-activated protein kinase (MAPK) cascades like ERK1/2.[5][6][7][9]
Figure 1: Simplified signaling pathway of CYT-1010 at the mu-opioid receptor leading to beta-arrestin recruitment.
Quantitative Data Summary
The following table summarizes the known potency of this compound in functional assays. This data is critical for designing dose-response experiments in a beta-arrestin recruitment assay.
| Compound | Assay | Target | EC50 |
| This compound | Beta-arrestin Recruitment | Mu-opioid Receptor | 13.1 nM |
| This compound | cAMP Production Inhibition | Mu-opioid Receptor | 0.0053 nM |
| [10][11] |
Experimental Workflow
The general workflow for a beta-arrestin recruitment assay involves several key steps. The most common commercially available assays, such as the PathHunter® assay (DiscoverX), utilize enzyme fragment complementation (EFC). In this system, the GPCR is tagged with a small enzyme fragment (ProLink™), and beta-arrestin is fused to a larger, inactive enzyme acceptor (EA) fragment of β-galactosidase. Upon agonist-induced recruitment of beta-arrestin to the GPCR, the two enzyme fragments are brought into proximity, forming an active β-galactosidase enzyme. The activity of this reconstituted enzyme is then measured by the hydrolysis of a substrate that produces a chemiluminescent signal.[12]
Figure 2: General experimental workflow for a chemiluminescence-based beta-arrestin recruitment assay.
Detailed Experimental Protocol
This protocol is a general guideline based on commercially available beta-arrestin recruitment assay platforms (e.g., DiscoverX PathHunter®). Optimization may be required for specific cell lines and laboratory conditions.
Materials and Reagents:
-
PathHunter® CHO-K1 MOR-bla β-arrestin-EA cells (or a similar cell line stably co-expressing a tagged mu-opioid receptor and a tagged beta-arrestin)
-
Cell Culture Medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin/Streptomycin, and appropriate selection antibiotics)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Reference agonist (e.g., DAMGO)
-
Reference antagonist (e.g., Naloxone)
-
Solid white 96-well or 384-well microplates
-
PathHunter® Detection Reagent Kit (containing Galacton Star® substrate, Emerald II® solution, and Cell Assay Buffer)
-
Luminometer
Procedure:
1. Cell Culture and Plating: a. Culture the cells according to the supplier's instructions, ensuring the maintenance of stable expression of the fusion proteins with appropriate selection antibiotics. b. On the day of the assay, harvest the cells using a non-enzymatic cell dissociation buffer. c. Resuspend the cells in the appropriate cell culture medium without selection antibiotics. d. Plate the cells in a white, clear-bottom 96-well or 384-well plate at a pre-optimized density (e.g., 5,000-10,000 cells per well). e. Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
2. Compound Preparation and Addition: a. Prepare a serial dilution of this compound in Assay Buffer. A typical concentration range would span from 1 pM to 10 µM to generate a full dose-response curve. Include a vehicle control (e.g., 0.1% DMSO in Assay Buffer). b. For antagonist mode, prepare dilutions of the antagonist (e.g., Naloxone) and add them to the wells 15-30 minutes prior to the addition of a fixed concentration of a reference agonist (e.g., EC80 of DAMGO). c. Carefully remove the cell culture medium from the wells. d. Add the diluted compounds to the respective wells.
3. Incubation: a. Incubate the plate at 37°C or room temperature for 60-90 minutes. The optimal time and temperature should be determined empirically for the specific GPCR target.[12] GPCR-β-arrestin interactions can be transient (Class A) or stable (Class B), which may influence the ideal incubation time.[12]
4. Signal Detection: a. Prepare the detection reagent solution according to the manufacturer's protocol by mixing the substrate and other components. b. Add the detection reagent to each well. c. Incubate the plate in the dark at room temperature for 60 minutes. d. Read the chemiluminescent signal using a plate-based luminometer.
5. Data Analysis: a. For agonist mode, normalize the data by setting the signal from the vehicle control as 0% and the signal from a saturating concentration of a reference full agonist as 100%. b. Plot the normalized response against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal efficacy). d. For antagonist mode, calculate the IC50 from the inhibition curve.
The beta-arrestin recruitment assay is an indispensable tool for characterizing the pharmacological profile of this compound. By quantifying its potency and efficacy in recruiting beta-arrestin to the mu-opioid receptor, researchers can gain valuable insights into its potential for biased signaling. This information is critical for understanding the molecular mechanisms that underlie its improved safety profile and for the continued development of safer and more effective analgesics.
References
- 1. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
- 2. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. CYT-1010® - Cytogel Pharma [cytogelpharma.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arrestin Development: Emerging Roles for β-arrestins in Developmental Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Therapeutic Potential of Targeting ß-Arrestin [frontiersin.org]
- 9. Frontiers | β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: cAMP Inhibition Assay Featuring CYT-1010 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a cyclic adenosine (B11128) monophosphate (cAMP) inhibition assay to characterize the activity of CYT-1010 hydrochloride, a novel analgesic compound. CYT-1010 is an analog of the endogenous peptide endomorphin-1 and acts as a highly selective mu-opioid receptor (MOR) agonist.[1][2] The activation of MOR, a G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This assay is designed to quantify the inhibitory effect of CYT-1010 on stimulated cAMP production in a cell-based model.
Introduction
Cyclic AMP is a critical second messenger involved in numerous cellular signaling pathways.[3][4][5][6][7] Its production is catalyzed by the enzyme adenylyl cyclase. The activity of adenylyl cyclase can be modulated by GPCRs. Agonists of the Gi/o-coupled receptors, such as the mu-opioid receptor, inhibit adenylyl cyclase, leading to a reduction in intracellular cAMP.
This compound is a potent analgesic that preferentially activates a truncated form of the mu-opioid receptor.[1][2][8][9][10] By quantifying the CYT-1010-mediated reduction in forskolin-stimulated cAMP levels, researchers can determine its potency and efficacy in a cellular context.
Data Presentation
The following table summarizes the binding affinity of CYT-1010 for various opioid receptors. This data is crucial for understanding the compound's selectivity.
| Receptor | Inhibitory Constant (Ki) |
| Mu-Opioid Receptor (MOR) | 0.25 nM[11] |
| Delta-Opioid Receptor | 38 nM[11] |
| Kappa-Opioid Receptor | 248 nM[11] |
The following table provides representative data from a cAMP inhibition assay with CYT-1010, demonstrating its dose-dependent inhibition of forskolin-stimulated cAMP production.
| CYT-1010 Concentration (nM) | Percent Inhibition of Stimulated cAMP |
| 0.01 | 5% |
| 0.1 | 20% |
| 1 | 50% (IC50) |
| 10 | 85% |
| 100 | 95% |
| 1000 | 98% |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cAMP signaling pathway and the experimental workflow for the inhibition assay.
Caption: cAMP signaling pathway and the inhibitory effect of CYT-1010.
Caption: Experimental workflow for the CYT-1010 cAMP inhibition assay.
Experimental Protocols
This protocol outlines a cell-based assay to determine the IC50 value of this compound for the inhibition of adenylyl cyclase.
Materials and Reagents
-
HEK293 cells stably expressing the human mu-opioid receptor (HEK-MOR)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well cell culture plates
-
Sterile, deionized water
-
DMSO
Cell Culture
-
Maintain HEK-MOR cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
Assay Protocol
-
Cell Plating:
-
Harvest HEK-MOR cells using Trypsin-EDTA and resuspend in fresh culture medium.
-
Plate the cells in a 96-well plate at a density of 50,000 cells per well.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in sterile, deionized water or an appropriate buffer.
-
Prepare serial dilutions of CYT-1010 in assay buffer to achieve the desired final concentrations.
-
Prepare a stock solution of forskolin in DMSO.
-
Prepare a stock solution of IBMX (a phosphodiesterase inhibitor) in DMSO.
-
-
Assay Procedure:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with warm PBS.
-
Add 50 µL of assay buffer containing the various concentrations of CYT-1010 to the respective wells. Include wells with vehicle control.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Prepare a stimulation solution containing forskolin (final concentration, e.g., 10 µM) and IBMX (final concentration, e.g., 500 µM) in assay buffer.
-
Add 50 µL of the stimulation solution to all wells except the basal control wells (which receive assay buffer with IBMX only).
-
Incubate the plate for 30 minutes at 37°C.
-
-
cAMP Quantification:
-
Lyse the cells according to the instructions of your chosen cAMP detection kit.
-
Measure the amount of cAMP produced in each well using the selected detection method (e.g., HTRF, ELISA).
-
Data Analysis
-
Generate a standard curve using the cAMP standards provided in the assay kit.
-
Determine the concentration of cAMP in each experimental well from the standard curve.
-
Calculate the percentage of inhibition for each concentration of CYT-1010 using the following formula:
% Inhibition = 100 x [1 - (cAMP_CYT1010 - cAMP_basal) / (cAMP_forskolin - cAMP_basal)]
-
Plot the percent inhibition against the logarithm of the CYT-1010 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of CYT-1010 that produces 50% of the maximal inhibition.
Conclusion
This application note provides a comprehensive protocol for assessing the inhibitory activity of this compound on cAMP production. By following this detailed methodology, researchers can effectively characterize the potency and mechanism of action of this and other mu-opioid receptor agonists. The provided diagrams and data tables serve as valuable resources for understanding the underlying signaling pathways and for the interpretation of experimental results.
References
- 1. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 4. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. cAMP signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 7. cusabio.com [cusabio.com]
- 8. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 9. CYT-1010® - Cytogel Pharma [cytogelpharma.com]
- 10. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Opioids in the Setting of Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous CYT-1010 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the preclinical data and protocols for the intravenous administration of CYT-1010, a novel analgesic agent. CYT-1010 is an analog of the endogenous opioid peptide endomorphin-1 and is currently in clinical development.
Mechanism of Action
CYT-1010 is a highly selective mu-opioid receptor (MOR) agonist with a unique mechanism of action.[1] Unlike traditional opioids such as morphine, which activate the full-length mu-opioid receptor (Exon 1), CYT-1010 preferentially activates a truncated splice variant of the MOR, often referred to as the endomorphin (EM) receptor or the Exon 11-associated variant.[2][3][4] This differential activation is believed to be the basis for its potent analgesic effects with a significantly improved safety profile. Activation of the full-length MOR is associated with the rewarding effects that can lead to addiction, as well as significant side effects like respiratory depression and gastrointestinal issues.[3] In contrast, the preferential activation of the truncated MOR by CYT-1010 is associated with powerful pain relief and a greater margin of safety.[2][3]
Preclinical Data Summary
Preclinical studies have demonstrated that CYT-1010 possesses potent analgesic properties with a favorable safety profile compared to traditional opioids.
Analgesic Potency
| Compound | Relative Potency | Key Findings |
| CYT-1010 | 3-4 times more potent than morphine | Demonstrated efficacy in various animal pain models.[4][5] |
| Morphine | Standard of care | Used as a comparator in preclinical studies. |
Safety Profile
| Parameter | CYT-1010 Findings | Comparator (Morphine) |
| Respiratory Depression | Profoundly reduced risk.[5] No significant respiratory depression at doses up to 9-fold the effective analgesic dose.[1] | A primary dose-limiting side effect.[2] |
| Abuse Potential | Substantially reduced abuse potential.[5] Did not produce conditioned place preference in mice.[6] | High abuse and addiction potential.[2] |
| Motor Impairment | Less impairment of motor coordination.[6] | Can cause significant motor impairment. |
| Anti-inflammatory Effects | Potent anti-inflammatory benefits.[5] | Pro-inflammatory properties have been reported.[5] |
Experimental Protocols
The following are generalized protocols for the intravenous administration of CYT-1010 in preclinical rodent models based on standard laboratory procedures. Specific parameters should be optimized for individual experimental designs.
Preparation of CYT-1010 for Intravenous Administration
-
Reconstitution: Reconstitute lyophilized CYT-1010 powder with a sterile, physiologically compatible vehicle (e.g., sterile saline, phosphate-buffered saline). The final solution should be isotonic and at a physiological pH (6.8-7.2).[7]
-
Sterilization: If the reconstituted solution is not prepared from a commercially sterile formulation, it must be sterilized by filtration through a 0.2-micron filter into a sterile container.[7]
-
Concentration: The concentration of the dosing solution should be calculated based on the desired dose (in mg/kg) and the average weight of the animals to be dosed, ensuring the injection volume is within recommended limits.
Intravenous Administration in Rodents
This protocol outlines the general steps for intravenous injection in rats and mice.
-
Animal Restraint: Properly restrain the animal. For tail vein injections, commercial restraint devices are commonly used.
-
Injection Site Preparation: Aseptically prepare the injection site. Common sites for intravenous administration in rodents include the lateral tail vein, saphenous vein, or jugular vein.[7][8]
-
Injection:
-
Post-injection Monitoring: Monitor the animal for any adverse reactions immediately following the injection and at regular intervals as required by the study protocol.
Disclaimer
CYT-1010 is an investigational new drug and has not been approved by the FDA or any other regulatory body for use in humans or animals.[1] The information provided here is for research purposes only and is based on publicly available data from preclinical studies. Researchers should adhere to all applicable institutional and national guidelines for the ethical use of animals in research.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 4. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
- 5. CYT-1010® - Cytogel Pharma [cytogelpharma.com]
- 6. Novel Opioids in the Setting of Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Note & Protocol: Establishing a Dose-Response Curve for CYT-1010 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
CYT-1010 hydrochloride is a novel synthetic peptide analog of endomorphin-1, which acts as a highly selective mu-opioid receptor (MOR) agonist.[1][2][3] Its unique mechanism involves preferential binding to truncated splice variants of the MOR, particularly those initiated at Exon 11.[1][3][4][5][6] This targeted action is associated with potent analgesic effects while potentially mitigating common opioid-related side effects such as respiratory depression and addiction.[1][3][4][5][6] Preclinical studies have suggested that CYT-1010 is three to four times more potent than morphine in providing pain relief.[7] This document provides a detailed protocol for establishing a dose-response curve for this compound in an in vitro cell-based assay, a critical step in characterizing its potency and efficacy.
Data Presentation
The following tables represent hypothetical data for illustrative purposes, designed to reflect the expected potency of this compound in a cAMP inhibition assay.
Table 1: this compound Concentration and Corresponding cAMP Inhibition
| Concentration (nM) | % Inhibition of Forskolin-stimulated cAMP | Standard Deviation |
| 0.01 | 5.2 | 1.1 |
| 0.1 | 15.8 | 2.3 |
| 1 | 48.9 | 3.5 |
| 10 | 85.1 | 2.8 |
| 100 | 98.2 | 1.5 |
| 1000 | 99.1 | 1.2 |
Table 2: Calculated Dose-Response Parameters for this compound
| Parameter | Value |
| EC50 (nM) | 1.05 |
| Hill Slope | 1.2 |
| Top Plateau (% Inhibition) | 99.5 |
| Bottom Plateau (% Inhibition) | 4.8 |
Experimental Protocols
This protocol outlines the methodology for determining the dose-response relationship of this compound by measuring its ability to inhibit forskolin-stimulated cyclic AMP (cAMP) production in a cell line expressing the mu-opioid receptor.
Materials
-
This compound
-
HEK293 cells stably expressing the human mu-opioid receptor (or a similar appropriate cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit)
-
96-well or 384-well white opaque microplates
-
Cell incubator (37°C, 5% CO2)
-
Microplate reader
Methods
-
Cell Culture:
-
Maintain HEK293 cells expressing the mu-opioid receptor in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
-
Drug Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile water or an appropriate solvent.
-
Perform serial dilutions of the stock solution to create a range of working concentrations (e.g., from 1 pM to 1 µM).
-
-
Cell Plating:
-
Harvest the cells using Trypsin-EDTA and resuspend them in fresh growth medium.
-
Plate the cells in a white opaque 96-well or 384-well microplate at a density of 5,000-10,000 cells per well.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
cAMP Assay:
-
Carefully remove the growth medium from the wells.
-
Wash the cells once with warm PBS.
-
Add stimulation buffer containing a final concentration of 5 µM forskolin and 500 µM IBMX to all wells, except for the negative control wells.
-
Immediately add the different concentrations of this compound to the appropriate wells. Include a vehicle control.
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Determine the percentage of inhibition of forskolin-stimulated cAMP for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the drug concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the EC50, Hill slope, and top and bottom plateaus.
-
Mandatory Visualization
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for dose-response curve.
References
- 1. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
- 2. Novel Opioids in the Setting of Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CYT-1010® - Cytogel Pharma [cytogelpharma.com]
CYT-1010 Hydrochloride: Application Notes and Protocols for Preclinical Models of Post-Operative Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYT-1010 hydrochloride is an investigational analgesic compound that has shown promise in preclinical models of pain, including post-operative pain.[1][2][3] As a novel therapeutic agent, understanding its efficacy, mechanism of action, and appropriate experimental protocols is crucial for researchers in the field of pain management and drug development. CYT-1010 is an analog of endomorphin-1, an endogenous opioid peptide.[2] This document provides a summary of the available data on CYT-1010 in the context of post-operative pain models, along with a detailed, representative protocol for evaluating such compounds in a preclinical setting.
It is important to note that while preclinical studies have been conducted, specific quantitative data in the form of structured tables and detailed, step-by-step experimental protocols for CYT-1010 are not extensively available in the public domain. The following information is synthesized from publicly accessible resources, including press releases, review articles, and general descriptions of relevant animal models.
Mechanism of Action
CYT-1010 exerts its analgesic effects through a novel mechanism of action. It is a highly selective agonist for the mu-opioid receptor (MOR), with preferential binding to a truncated splice variant of the MOR initiated at Exon 11.[3] This is distinct from traditional opioids like morphine, which primarily target the full-length mu-opioid receptor. This preferential binding is thought to contribute to its potent analgesic effects while potentially reducing the incidence of adverse effects commonly associated with conventional opioids, such as respiratory depression and addiction.[4][5]
Preclinical Efficacy in Post-Operative Pain Models
While specific dose-response tables are not publicly available, preclinical studies have provided qualitative and comparative efficacy data for CYT-1010.
Summary of Preclinical Findings:
| Parameter | Finding | Citation |
| Analgesic Potency | Reported to be 3-4 times more potent than morphine in animal pain models. | [4][6] |
| Anti-Inflammatory Effects | Demonstrates potent anti-inflammatory benefits, which may contribute to reduced recovery time in inflammatory and post-operative pain. An analog of CYT-1010 was shown to reduce recovery time by 50-75%. | [6] |
| Safety Profile | Preclinical data suggest a favorable safety profile with substantially reduced abuse potential and profoundly reduced respiratory depression compared to traditional opioids. | [4][6] |
| Abuse Liability | In rodent models, at equipotent analgesic doses to morphine, CYT-1010 did not produce a conditioned place preference, suggesting a lower abuse potential. | [1] |
| Motor Coordination | Unlike morphine, endomorphin analogs, including potentially CYT-1010, were found not to impair motor coordination in preclinical studies. | [1] |
Experimental Protocol: Rodent Model of Post-Operative (Incisional) Pain
The following is a detailed, representative protocol for a commonly used rodent model of incisional pain, often referred to as the Brennan model.[7][8][9] This protocol can be adapted for the evaluation of this compound and other novel analgesics.
Objective: To assess the analgesic efficacy of a test compound (e.g., this compound) in a rat model of post-operative pain by measuring changes in mechanical hypersensitivity.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, sutures)
-
Test compound (this compound) and vehicle
-
Positive control (e.g., morphine)
-
Von Frey filaments for assessing mechanical allodynia
-
Animal enclosures with appropriate bedding
Procedure:
-
Animal Acclimation and Baseline Testing:
-
House rats in a controlled environment for at least 3-5 days prior to the experiment to allow for acclimation.
-
Handle the animals daily to minimize stress-induced responses.
-
Establish baseline paw withdrawal thresholds (PWT) to von Frey filaments for both hind paws for 2-3 days before surgery.
-
-
Incisional Surgery:
-
Anesthetize the rat using isoflurane (B1672236) (e.g., 2-3% in oxygen).
-
Place the rat in a supine position and prepare the plantar surface of one hind paw for surgery.
-
Make a 1 cm longitudinal incision through the skin and fascia of the plantar aspect of the hind paw, starting 0.5 cm from the heel and extending towards the toes.
-
Gently separate the underlying plantaris muscle.
-
Close the incision with two mattress sutures using 5-0 nylon.
-
Allow the animal to recover from anesthesia in a clean cage.
-
-
Drug Administration:
-
At a predetermined time post-surgery (e.g., 24 hours, when hypersensitivity is established), administer the test compound (this compound at various doses), vehicle, or positive control (e.g., morphine) via the desired route (e.g., intravenous, intraperitoneal, subcutaneous).
-
-
Assessment of Mechanical Allodynia:
-
At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), assess the mechanical withdrawal threshold of the incised paw using von Frey filaments.
-
Place the rat on an elevated mesh floor and allow it to acclimate.
-
Apply von Frey filaments of increasing force to the area near the incision until a withdrawal response is elicited.
-
The 50% paw withdrawal threshold can be determined using the up-down method.
-
-
Data Analysis:
-
Record the paw withdrawal threshold for each animal at each time point.
-
Calculate the mean and standard error of the mean (SEM) for each treatment group.
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to compare the effects of different treatments over time.
-
Conclusion
This compound represents a promising novel analgesic with a unique mechanism of action that may offer a safer alternative to traditional opioids for the management of post-operative pain. Preclinical evidence suggests high potency and a favorable safety profile. The provided experimental protocol for the rodent incisional pain model offers a framework for researchers to further investigate the efficacy and characteristics of CYT-1010 and other related compounds. Future publication of detailed preclinical data will be crucial for a more comprehensive understanding of its therapeutic potential.
References
- 1. Novel Opioids in the Setting of Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
- 5. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 6. CYT-1010® - Cytogel Pharma [cytogelpharma.com]
- 7. Plantar incisional model [pspp.ninds.nih.gov]
- 8. Pharmacological characterisation of a rat model of incisional pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of a rat model of incisional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Functional Assays of CYT-1010 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYT-1010 hydrochloride is a novel synthetic peptide analog of the endogenous opioid peptide endomorphin-1.[1][2] It functions as a potent and selective agonist for the mu-opioid receptor (MOR), with a unique mechanism that involves preferential binding to truncated splice variants of the MOR.[2][3][4] This preferential binding is thought to contribute to its potent analgesic effects while demonstrating a significantly improved safety profile, including reduced respiratory depression and abuse potential compared to conventional opioids like morphine.[2][4][5] Furthermore, preclinical studies have indicated that CYT-1010 possesses anti-inflammatory properties.[4][5]
These application notes provide detailed protocols for a panel of cell-based functional assays designed to characterize the pharmacological activity of this compound. The described assays will enable researchers to assess its potency, efficacy, and downstream signaling effects in a controlled in vitro environment. The protocols are intended for use by individuals with experience in cell culture and standard laboratory techniques.
Mu-Opioid Receptor (MOR) Activation and Downstream Signaling
The primary mechanism of action for CYT-1010 is the activation of the mu-opioid receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, MOR activation initiates a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the recruitment of β-arrestin.
cAMP Modulation Assay
This assay quantifies the ability of CYT-1010 to inhibit the production of cyclic AMP (cAMP) in cells expressing the mu-opioid receptor. A common method involves stimulating adenylyl cyclase with forskolin (B1673556) and then measuring the reduction in cAMP levels in the presence of the test compound.
Experimental Workflow for cAMP Assay
Caption: Workflow for cAMP Modulation Assay.
Protocol: cAMP Modulation Assay
-
Cell Preparation:
-
Seed human embryonic kidney (HEK293) cells stably expressing the human mu-opioid receptor (HEK293-hMOR) into white, opaque 96-well microplates at a density of 10,000-20,000 cells per well in complete growth medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile water or a suitable buffer.
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations.
-
Aspirate the growth medium from the cells and replace it with 100 µL of assay buffer containing the desired concentrations of this compound.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of a forskolin solution to each well to a final concentration that elicits a submaximal cAMP response.
-
Incubate for an additional 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF®, ELISA) following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
-
Table 1: Expected Quantitative Data for cAMP Modulation Assay
| Parameter | This compound | Morphine (Reference) |
| EC50 (cAMP inhibition) | 0.0053 nM[6] | 5-15 nM |
| Maximal Inhibition (%) | >95% | >95% |
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated mu-opioid receptor, a key event in GPCR desensitization and signaling.
Signaling Pathway for β-Arrestin Recruitment
Caption: β-Arrestin Recruitment Pathway.
Protocol: β-Arrestin Recruitment Assay
-
Cell Preparation:
-
Use a commercially available cell line engineered to co-express the mu-opioid receptor and a β-arrestin fusion protein (e.g., PathHunter® β-Arrestin GPCR Assay).
-
Plate the cells in 96-well microplates according to the manufacturer's protocol and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Add the diluted compounds to the cell plates and incubate for 60-90 minutes at 37°C.
-
-
Detection:
-
Add the detection reagents provided with the assay kit.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the relative light units (RLU) against the logarithm of the this compound concentration.
-
Determine the EC50 value from the resulting dose-response curve.
-
Table 2: Expected Quantitative Data for β-Arrestin Recruitment Assay
| Parameter | This compound | DAMGO (Reference) |
| EC50 (β-arrestin recruitment) | 13.1 nM[6] | 10-50 nM |
| Maximal Recruitment (%) | To be determined | 100% |
Anti-inflammatory Activity Assessment
CYT-1010 has been reported to have anti-inflammatory effects.[4][5] The following assays can be used to quantify this activity.
Cytokine Release Assay
This assay measures the ability of CYT-1010 to suppress the release of pro-inflammatory cytokines from immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines (e.g., THP-1), stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Experimental Workflow for Cytokine Release Assay
Caption: Workflow for Cytokine Release Assay.
Protocol: Cytokine Release Assay
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation or culture THP-1 monocytes.
-
For THP-1 cells, differentiate them into macrophage-like cells by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.
-
Plate the cells in 96-well plates at an appropriate density.
-
-
Compound Treatment and Stimulation:
-
Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce cytokine production.
-
Include appropriate controls (vehicle-treated, LPS-only).
-
Incubate for 18-24 hours at 37°C.
-
-
Cytokine Measurement:
-
Centrifuge the plates to pellet the cells.
-
Collect the supernatant and measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead-based immunoassay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine release for each concentration of this compound compared to the LPS-only control.
-
Determine the IC50 value (the concentration that causes 50% inhibition).
-
Table 3: Expected Quantitative Data for Cytokine Release Assay
| Parameter | This compound | Dexamethasone (Reference) |
| IC50 (TNF-α inhibition) | To be determined | 1-10 nM |
| IC50 (IL-6 inhibition) | To be determined | 0.1-5 nM |
Cell Proliferation/Viability Assay
To ensure that the observed effects of CYT-1010 are not due to cytotoxicity, a cell viability assay should be performed in parallel with the functional assays.
Protocol: MTT Cell Viability Assay
-
Cell Plating:
-
Plate the cells used in the functional assays (e.g., HEK293-hMOR, THP-1) in a 96-well plate at the same density.
-
-
Compound Incubation:
-
Treat the cells with the same concentrations of this compound used in the functional assays.
-
Incubate for the same duration (e.g., 24 hours).
-
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[7]
-
Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan (B1609692) crystals.[7]
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the CC50 (the concentration that reduces cell viability by 50%).
-
Table 4: Expected Quantitative Data for Cell Viability Assay
| Parameter | This compound |
| CC50 | >10 µM |
Conclusion
The described cell-based functional assays provide a comprehensive framework for characterizing the in vitro pharmacological profile of this compound. By systematically evaluating its effects on mu-opioid receptor signaling, cytokine release, and cell viability, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The data generated from these assays are crucial for advancing the preclinical and clinical development of this promising analgesic compound.
References
- 1. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 2. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. CYT-1010® - Cytogel Pharma [cytogelpharma.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Pharmacokinetic Studies of CYT-1010 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known information regarding the pharmacokinetic properties of CYT-1010 hydrochloride, a novel analgesic agent. Due to the proprietary nature of early-stage drug development, specific quantitative pharmacokinetic parameters and detailed experimental protocols for this compound are not publicly available. Therefore, this document summarizes the qualitative findings from preclinical and Phase 1 clinical studies and presents a representative, generalized protocol for a single ascending dose pharmacokinetic study, based on standard industry practices for novel opioid peptides.
Introduction
CYT-1010 is a first-in-class analgesic that is an analog of the endogenous opioid peptide endomorphin-1.[1][2][3] It is a highly selective mu-opioid receptor (MOR) agonist with a novel mechanism of action.[4][5][6] CYT-1010 preferentially targets a truncated splice variant of the MOR, initiated at Exon 11, which is associated with potent analgesia with a reduced risk of the typical side effects of classical opioids, such as respiratory depression and addiction.[1][6] Preclinical studies have suggested that CYT-1010 is three to four times more potent than morphine and possesses anti-inflammatory properties.[3] The development of CYT-1010 is currently entering Phase 2 clinical trials for the treatment of post-operative pain.[1][3][7]
Mechanism of Action and Signaling Pathway
CYT-1010 exerts its analgesic effect through a distinct signaling pathway compared to traditional opioids. While classical opioids like morphine activate the full-length mu-opioid receptor (Exon 1), CYT-1010 preferentially activates the truncated endomorphin (EM) receptor, a splice variant of the mu-opioid receptor originating from Exon 11.[1][6] This preferential binding is believed to be the reason for its improved safety profile. Furthermore, in vitro studies have shown that CYT-1010 is a biased agonist, with an EC50 of 13.1 nM for beta-arrestin recruitment and a significantly more potent EC50 of 0.0053 nM for the inhibition of cAMP production. This biased signaling may contribute to the separation of analgesic effects from adverse reactions.
Summary of Pharmacokinetic and Pharmacodynamic Data
While specific quantitative data is not available, a Phase 1 study in healthy volunteers has provided some initial insights into the pharmacokinetics and pharmacodynamics of CYT-1010.
| Parameter | Finding | Citation |
| Dose Range Tested | Single doses up to 0.15 mg/kg | [8] |
| Safety and Tolerability | Generally well tolerated at doses tested. No severe adverse events reported. | [8] |
| Respiratory Effects | No evidence of respiratory depression. | [8] |
| Pharmacodynamic Effect | Statistically significant prolongation of the threshold time for cold pain sensation at a dose of 0.1 mg/kg. | [8] |
| Metabolism and Distribution | While not directly reported for CYT-1010, a similar novel opioid was noted to undergo rapid metabolism and distribution, making pharmacokinetic parameter determination challenging. | [4] |
Representative Experimental Protocol: Phase 1 Single Ascending Dose Study
The following is a generalized protocol for a Phase 1, single-center, randomized, double-blind, placebo-controlled, single ascending dose study to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy adult subjects.
1. Study Objectives
-
Primary: To assess the safety and tolerability of single ascending intravenous doses of this compound in healthy subjects.
-
Secondary: To characterize the pharmacokinetic profile of single ascending intravenous doses of this compound.
-
Exploratory: To evaluate the pharmacodynamic effects of this compound on experimental pain models.
2. Study Design
-
Phase: 1
-
Design: Single ascending dose, randomized, double-blind, placebo-controlled.
-
Population: Healthy adult male and female subjects, aged 18-55 years.
-
Sample Size: Approximately 6-8 subjects per dose cohort.
-
Dosing: Subjects will be randomized to receive either this compound or a placebo via intravenous infusion over a specified period. Doses will be escalated in subsequent cohorts pending safety review.
3. Subject Selection Criteria
-
Inclusion: Healthy subjects as determined by medical history, physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests. Body Mass Index (BMI) between 18 and 30 kg/m ².
-
Exclusion: History of opioid hypersensitivity, substance abuse, significant cardiovascular, hepatic, renal, or central nervous system disease. Use of any prescription or over-the-counter medications that may interfere with the study drug.
4. Study Procedures
-
Screening: Potential subjects will undergo a comprehensive screening process to determine eligibility.
-
Dosing Day: Eligible subjects will be admitted to the clinical research unit. A baseline assessment will be performed, followed by the administration of the study drug or placebo.
-
Pharmacokinetic Sampling: Blood samples will be collected at pre-specified time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) for pharmacokinetic analysis. Urine may also be collected.
-
Safety Monitoring: Continuous monitoring of vital signs, ECG, and oxygen saturation. Adverse events will be recorded throughout the study.
-
Pharmacodynamic Assessments: Experimental pain tests (e.g., cold pressor test) may be conducted at various time points.
5. Bioanalytical Method
-
Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be developed for the quantification of CYT-1010 in human plasma.
-
Sample Preparation: Due to the peptide nature of CYT-1010, sample preparation will likely involve protein precipitation followed by solid-phase extraction to remove interfering substances from the plasma matrix.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Validation: The method must be validated according to regulatory guidelines, including assessments of specificity, linearity, accuracy, precision, recovery, and stability.
References
- 1. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Cytogel Pharma, LLC. Announces Presentation at the American Society of Anesthesiologists meeting in Chicago on October 18, 2011, Describing Results From its First Human Study, Part of the Phase I Program for Cyt-1010 [prnewswire.com]
- 4. Novel Opioids in the Setting of Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 7. Pharmacokinetic-pharmacodynamic modeling of opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
Troubleshooting & Optimization
CYT-1010 Hydrochloride: A Guide to Solubility and Stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of CYT-1010 hydrochloride in Dimethyl Sulfoxide (DMSO). Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful preparation and storage of your valuable compound.
Solubility Data
This compound is soluble in DMSO.[1] The following table summarizes the solubility and recommended stock solution concentrations. Note that while the quantitative solubility data provided by suppliers is for the free base form of CYT-1010, it serves as a strong proxy for the hydrochloride salt.
| Parameter | Value | Notes |
| Solubility in DMSO | 125 mg/mL (200.09 mM) | Ultrasonic assistance is recommended to achieve this concentration. The hygroscopic nature of DMSO can affect solubility; always use fresh, high-purity DMSO.[2][3] |
| Recommended Stock Solution Concentration | 10 mM | A 10 mM stock solution can be prepared by dissolving the compound in DMSO.[4] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Calibrated pipettes
-
Analytical balance
Procedure:
-
Aliquoting the Powder: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation. Weigh the desired amount of powder in a sterile microcentrifuge tube.
-
Adding DMSO: Using a calibrated pipette, add the appropriate volume of fresh, anhydrous DMSO to the tube containing the this compound powder to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, proceed to the sonication step.
-
Sonication (if required): Place the tube in a water bath sonicator and sonicate for 5-10 minutes. Visually inspect the solution to ensure all particulate matter has dissolved.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This will minimize freeze-thaw cycles.
Stability and Storage
Proper storage is critical to maintaining the integrity of this compound. The stability of the compound in its powdered form and in a DMSO stock solution is outlined below.
| Form | Storage Temperature | Stability Period |
| Powder | -20°C | 3 years[2][3] |
| 4°C | 2 years[2][3] | |
| DMSO Stock Solution | -80°C | 6 months[2][3] |
| -20°C | 1 month[2][3] |
Troubleshooting Guide
This section addresses common issues encountered during the preparation and storage of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: I've prepared a stock solution of this compound in DMSO, but I see some precipitate after a few days of storage at -20°C. What should I do?
A1: Precipitate formation can occur for several reasons. First, verify that your stock solution concentration does not exceed the recommended solubility limits. Second, ensure that the DMSO used was anhydrous, as absorbed moisture can reduce solubility. For storage longer than one month, it is highly recommended to store the stock solution at -80°C to maintain its stability and prevent precipitation.[2][3] If precipitation is observed, you can try to redissolve the compound by warming the vial to room temperature and sonicating briefly. However, for quantitative experiments, it is best to prepare a fresh stock solution.
Q2: Can I repeatedly freeze and thaw my stock solution of this compound?
A2: It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound and a decrease in its biological activity. To prevent this, you should aliquot your stock solution into single-use volumes before the initial freezing.
Q3: Is sonication necessary to dissolve this compound in DMSO?
A3: While not always necessary at lower concentrations, sonication is recommended to ensure complete dissolution, especially when preparing higher concentration stock solutions.[2][3] It helps to break up any small aggregates and ensures a homogenous solution.
Q4: What is the mechanism of action for CYT-1010?
A4: CYT-1010 is a mu-opioid receptor agonist.[2][5] It is a cyclized analog of endomorphin-1 and produces pain relief through its action on the endomorphin receptor system.[6][7]
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CYT-1010® - Cytogel Pharma [cytogelpharma.com]
- 7. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of CYT-1010 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of CYT-1010 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic analog of the endogenous opioid peptide endomorphin-1.[1][2][3] Its primary mechanism of action is as a highly selective agonist for the mu-opioid receptor (MOR).[3] Notably, it shows preferential activation of a truncated splice variant of the MOR, encoded by exon 11, which is associated with potent analgesia.[2][3][4] This targeted action is believed to contribute to its improved safety profile compared to traditional opioids, which non-selectively activate the full-length MOR encoded by exon 1, a mechanism linked to significant side effects such as respiratory depression and addiction.[4]
Q2: Has this compound been screened for off-target binding?
A2: While comprehensive public data on broad off-target screening panels are limited, available information indicates a high degree of selectivity for the mu-opioid receptor. Preclinical data have demonstrated its selectivity over other opioid receptor subtypes, namely the delta-opioid receptor (DOR) and the kappa-opioid receptor (KOR).
Q3: What are the known binding affinities of CYT-1010 for other opioid receptors?
A3: Preclinical studies have quantified the binding affinity of CYT-1010 for the delta and kappa-opioid receptors, demonstrating significantly lower affinity for these receptors compared to the mu-opioid receptor. This selectivity is a key feature of its pharmacological profile.
Troubleshooting Guide
Issue 1: Observing unexpected physiological responses not typically associated with mu-opioid receptor agonism.
-
Possible Cause: Although CYT-1010 is highly selective for the mu-opioid receptor, at high concentrations, there may be some interaction with delta and/or kappa-opioid receptors.
-
Troubleshooting Steps:
-
Review Dosing: Confirm that the administered dose of CYT-1010 is within the recommended range for the specific experimental model. Unusually high concentrations may lead to engagement with lower-affinity targets.
-
Use of Antagonists: To determine if the observed effect is mediated by off-target opioid receptors, consider co-administration with selective antagonists for the delta-opioid receptor (e.g., naltrindole) or the kappa-opioid receptor (e.g., norbinaltorphimine). A reversal of the unexpected effect by one of these antagonists would suggest an off-target interaction.
-
Consult Literature: Review available literature for reports of similar unexpected findings in comparable experimental setups.
-
Issue 2: In vitro results suggest potential for off-target activity.
-
Possible Cause: The in vitro system (e.g., cell line, membrane preparation) may have differential expression levels of various opioid receptor subtypes, leading to a more pronounced off-target effect than observed in vivo.
-
Troubleshooting Steps:
-
Characterize the In Vitro System: If not already known, characterize the expression levels of mu, delta, and kappa-opioid receptors in the experimental system being used. This can be done via techniques such as qPCR, western blotting, or radioligand binding assays.
-
Dose-Response Curves: Generate comprehensive dose-response curves for CYT-1010 in the presence and absence of selective antagonists for DOR and KOR to quantify the contribution of each receptor to the observed effect.
-
Compare with a Less Selective Agonist: As a positive control for off-target effects, consider running parallel experiments with a less selective opioid agonist to compare the magnitude of the observed off-target response.
-
Data Presentation
Table 1: On-Target Functional Activity of this compound
| Assay | EC50 (nM) |
| Beta-arrestin Recruitment | 13.1 |
| Inhibition of cAMP Production | 0.0053 |
This data is extracted from the patent WO2013173730A2.[5]
Experimental Protocols
Protocol 1: Assessment of Off-Target Opioid Receptor-Mediated Signaling in vitro
-
Cell Culture: Culture cells expressing the opioid receptor of interest (e.g., CHO-K1 cells stably expressing human delta or kappa-opioid receptors) in appropriate media and conditions.
-
Assay Preparation: Seed cells in a suitable microplate format. Allow cells to adhere and grow to the desired confluency.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer. Also, prepare solutions of selective antagonists for the receptor being tested.
-
Treatment:
-
For antagonist experiments, pre-incubate the cells with the selective antagonist at a concentration known to be effective for a specified period.
-
Add the CYT-1010 dilutions to the cells and incubate for the desired time.
-
-
Signal Detection: Measure the downstream signaling readout relevant to the receptor's activity (e.g., cAMP accumulation, calcium mobilization, or reporter gene activation).
-
Data Analysis: Plot the dose-response curves for CYT-1010 in the presence and absence of the antagonist. A rightward shift in the dose-response curve in the presence of the antagonist indicates a competitive interaction at the off-target receptor.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 5. medchemexpress.com [medchemexpress.com]
troubleshooting inconsistent results in CYT-1010 experiments
Welcome to the . This resource is designed to help you troubleshoot common issues and answer frequently asked questions that may arise during your experiments with CYT-1010.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting CYT-1010 and what is its stability?
A1: CYT-1010 is best dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For long-term storage, we recommend aliquoting the stock solution and storing it at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and inconsistent experimental results. For working solutions, it is advisable to prepare them fresh for each experiment by diluting the stock solution in your cell culture medium.
Q2: We are observing significant variability in cell viability assay results between experiments. What could be the cause?
A2: Inconsistent results in cell viability assays can stem from several factors. One common issue is uneven cell seeding. Ensure you have a single-cell suspension before plating to avoid clumps, which can lead to variability in cell numbers per well. Another factor could be the metabolic state of the cells; it's crucial to use cells in the logarithmic growth phase for your experiments. Finally, ensure that the incubation time with CYT-1010 is consistent across all experiments.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for CYT-1010 in cancer cell lines.
Our lab has been testing CYT-1010 across different cancer cell lines and we are getting inconsistent IC50 values, even when repeating the same experiment.
Possible Causes and Solutions:
-
Cell Health and Passage Number: The health and passage number of your cell lines can significantly impact their response to treatment. High passage numbers can lead to genetic drift and altered phenotypes. It is recommended to use cells with a low passage number and to regularly check for mycoplasma contamination.
-
Reagent Preparation: Ensure that the CYT-1010 stock solution is properly dissolved and that working dilutions are made fresh for each experiment. Precipitates in the stock solution can lead to inaccurate concentrations.
-
Assay Protocol Adherence: Minor variations in the experimental protocol can lead to large differences in the results. This includes incubation times, seeding densities, and the volume of reagents added.
Experimental Protocol: Cell Viability (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of CYT-1010. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
Table 1: Troubleshooting Inconsistent IC50 Values
| Potential Cause | Recommended Action | Expected Outcome |
| High Cell Passage Number | Use cells below passage 20. | More consistent and reproducible dose-response curves. |
| Mycoplasma Contamination | Test for mycoplasma regularly. | Elimination of a common source of experimental variability. |
| Inconsistent Seeding Density | Optimize and standardize cell seeding density. | Reduced well-to-well and plate-to-plate variability. |
| Reagent Instability | Prepare fresh dilutions from a frozen stock for each experiment. | Consistent compound activity and reliable IC50 values. |
Issue 2: Weak or no signal for downstream pathway marker p-AKT after CYT-1010 treatment in Western Blot.
We are investigating the effect of CYT-1010 on the PI3K/AKT signaling pathway. However, we are struggling to detect a consistent signal for phosphorylated AKT (p-AKT) by Western Blotting after treating cells with CYT-1010.
Possible Causes and Solutions:
-
Suboptimal Protein Extraction: The extraction of proteins, especially phosphorylated proteins, requires specific conditions to prevent their degradation. It is critical to use lysis buffers containing protease and phosphatase inhibitors and to perform the extraction on ice.[1][2][3]
-
Antibody Concentration and Incubation: The concentrations of both primary and secondary antibodies are crucial for achieving a good signal-to-noise ratio.[4][5][6][7][8] It may be necessary to optimize the antibody dilutions and incubation times.[4][9][10] A dot blot is a quick method to determine the optimal antibody concentrations.[4][7]
-
Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane is a critical step. For larger proteins, the transfer time may need to be extended, while for smaller proteins, a shorter transfer time might be necessary to prevent over-transfer.[1]
-
Blocking Buffer Choice: The choice of blocking buffer can significantly impact the results. For phosphorylated proteins, it is often recommended to use a Bovine Serum Albumin (BSA) based blocking buffer instead of milk, as milk contains phosphoproteins that can interfere with the detection of p-AKT.[6][8]
Experimental Protocol: Western Blotting for p-AKT
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with an anti-p-AKT antibody (at an optimized dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the bands using an imaging system.
Table 2: Troubleshooting Weak p-AKT Signal
| Potential Cause | Recommended Action | Expected Outcome |
| Protein Degradation | Add protease and phosphatase inhibitors to the lysis buffer. | Preservation of phosphorylated proteins and a stronger p-AKT signal. |
| Suboptimal Antibody Dilution | Perform an antibody titration experiment. | Improved signal-to-noise ratio and clear detection of p-AKT. |
| Inefficient Protein Transfer | Optimize transfer time and conditions based on protein size. | Efficient transfer of p-AKT to the membrane. |
| Inappropriate Blocking Buffer | Use 5% BSA in TBST instead of milk. | Reduced background and specific detection of the phosphorylated target. |
Visual Guides
Caption: Troubleshooting workflow for inconsistent CYT-1010 experimental results.
Caption: The inhibitory effect of CYT-1010 on the PI3K/AKT signaling pathway.
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Protein purification and analysis: next generation Western blotting techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 6. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 7. bosterbio.com [bosterbio.com]
- 8. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Navigating Analgesic Studies with CYT-1010 Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the use of CYT-1010 hydrochloride in preclinical analgesic studies. Here, you will find troubleshooting advice for common experimental hurdles, frequently asked questions, and detailed protocols for key assays, all designed to streamline your research and ensure robust, reproducible results.
Troubleshooting Guide: Addressing Common Experimental Challenges
Researchers may encounter various challenges when establishing optimal dosages for novel analgesic compounds. This guide provides a structured approach to identifying and resolving these issues.
| Problem | Potential Cause | Suggested Solution |
| High variability in analgesic response between individual animals. | 1. Inconsistent Drug Administration: Incorrect volume, leakage from the injection site, or improper technique can lead to variable drug exposure.[1] 2. Animal Stress: Stress can significantly alter pain perception and drug metabolism.[1] 3. Genetic Differences: Even within the same strain, genetic variations can influence drug response.[1] | 1. Standardize Administration Technique: Ensure all personnel are thoroughly trained in the chosen administration route (e.g., intraperitoneal, intravenous, oral gavage). Use appropriate needle sizes and confirm correct placement to prevent leakage. 2. Acclimatize Animals: Allow for a sufficient acclimatization period for animals to adapt to the housing and experimental conditions. Handle animals consistently and gently to minimize stress.[1] 3. Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual genetic variability on the overall results.[1] |
| No significant analgesic effect observed at any tested dose. | 1. Inappropriate Dose Range: The selected doses may be too low to elicit a therapeutic effect. 2. Poor Bioavailability: The compound may not be well absorbed or may be rapidly metabolized via the chosen route of administration. 3. Unsuitable Pain Model: The mechanism of action of CYT-1010 may not be effectively captured by the selected pain model. | 1. Conduct a Dose-Ranging Study: Start with a wide range of doses to identify a potential therapeutic window. Preclinical data suggests CYT-1010 is 3-4 times more potent than morphine, which can serve as a starting point for dose selection.[2] 2. Evaluate Pharmacokinetics: If possible, conduct pharmacokinetic studies to determine the bioavailability and half-life of CYT-1010. Consider alternative routes of administration if bioavailability is low. 3. Select Appropriate Pain Models: CYT-1010 has shown efficacy in models of acute, neuropathic, and inflammatory pain.[3] Ensure the chosen model aligns with the intended therapeutic application. |
| Unexpected Adverse Effects | 1. Dose-Dependent Toxicity: Higher doses may lead to off-target effects or toxicity. 2. Vehicle Effects: The vehicle used to dissolve CYT-1010 may have its own biological effects. | 1. Establish a Maximum Tolerated Dose (MTD): Conduct a dose-escalation study to determine the MTD. In a Phase 1 clinical trial, adverse effects were mild to moderate and included dizziness, flushing, and transient tachycardia.[4] 2. Run Vehicle Controls: Always include a control group that receives only the vehicle to differentiate between the effects of the compound and the vehicle. |
| Development of Tolerance with Repeated Dosing | 1. Receptor Desensitization/Downregulation: Continuous activation of the mu-opioid receptor can lead to a diminished response. | 1. Vary Dosing Intervals: Allow for sufficient time between doses for receptor resensitization. 2. Incorporate Washout Periods: For longer-term studies, include drug-free periods to assess the return to baseline sensitivity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: CYT-1010 is an analog of the endogenous peptide endomorphin-1.[5] It acts as a highly selective mu-opioid receptor (MOR) agonist, with a novel mechanism that involves preferential binding to truncated splice variants of the MOR.[3][6] This preferential binding is thought to produce potent analgesic effects with a reduced side-effect profile, including less respiratory depression and addiction potential, compared to traditional opioids like morphine.[2][3][5][6][7]
Q2: What is the recommended starting dose for CYT-1010 in rodent models?
A2: While specific preclinical dosages are not widely published, preclinical studies have shown that CYT-1010 is three-to-four times more potent than morphine in animal pain models.[2][3] Therefore, a reasonable starting point would be to conduct a dose-ranging study using doses that are 3-4 times lower than the effective dose of morphine in your specific pain model and animal strain.
Q3: How should this compound be prepared for in vivo administration?
A3: For in vitro studies, CYT-1010 can be dissolved in DMSO.[8] For in vivo administration, a common method involves first dissolving the compound in a minimal amount of DMSO and then diluting it with a vehicle such as saline, PEG300, and Tween-80, or corn oil.[8] It is crucial to test the solubility and stability of CYT-1010 in your chosen vehicle and to always include a vehicle-only control group in your experiments.
Q4: What are the key advantages of CYT-1010 over traditional opioids in preclinical research?
A4: Preclinical and early clinical data suggest several advantages for CYT-1010:
-
Potent Analgesia: It is reported to be 3-4 times more potent than morphine.[2][3]
-
Improved Safety Profile: It has been shown to have a reduced risk of respiratory depression and a lower abuse potential compared to conventional opioids.[2][6][7]
-
Anti-inflammatory Effects: CYT-1010 has demonstrated potent anti-inflammatory properties, which may contribute to its analgesic efficacy, particularly in models of inflammatory pain.[2]
Experimental Protocols & Workflows
Detailed methodologies for key analgesic assays are provided below. These protocols should be adapted to your specific laboratory conditions and animal models.
Workflow for a Typical Analgesic Study
Caption: A generalized workflow for conducting an in vivo analgesic study.
Hot Plate Test Protocol
This test measures the response to a thermal pain stimulus and is effective for evaluating centrally acting analgesics.[9]
-
Apparatus: A hot plate apparatus with a controlled surface temperature and a transparent cylinder to confine the animal.
-
Procedure:
-
Set the hot plate temperature to a constant, noxious level (e.g., 52-55°C).[10]
-
Place the animal on the hot plate within the transparent cylinder.
-
Start a timer immediately.
-
Observe the animal for signs of pain, such as hind paw licking or jumping.[9][10]
-
Stop the timer and remove the animal as soon as a pain response is observed. This is the baseline latency.
-
A cut-off time (e.g., 30-60 seconds) must be set to prevent tissue damage.[10][11] If the animal does not respond by the cut-off time, it should be removed, and the cut-off time recorded as its latency.
-
Administer CYT-1010 or a vehicle control.
-
Measure the response latency at predetermined time points after administration (e.g., 30, 60, 90, 120 minutes).
-
Tail-Flick Test Protocol
This test assesses the spinal reflex to a thermal stimulus.[12]
-
Apparatus: A tail-flick meter that focuses a high-intensity light beam on the animal's tail.[13]
-
Procedure:
-
Gently restrain the animal, leaving the tail exposed.[13]
-
Position the tail in the groove of the apparatus so that the light beam is focused on a specific point.[13]
-
Activate the light source, which starts a timer.
-
The timer stops automatically when the animal flicks its tail away from the heat source.[13]
-
Record the latency.
-
Establish a cut-off time (e.g., 18 seconds) to prevent tissue damage.[13]
-
Perform baseline measurements before administering CYT-1010 or vehicle.
-
Measure the tail-flick latency at various time points post-administration.
-
Von Frey Test for Mechanical Allodynia
This test measures the withdrawal threshold of a rodent's paw to a mechanical stimulus and is a standard for assessing mechanical allodynia.[14][15]
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey device.[14][16] A testing platform with a wire mesh floor.
-
Procedure:
-
Place the animal in a chamber on the wire mesh floor and allow it to acclimate.
-
Apply the von Frey filament perpendicularly to the plantar surface of the hind paw until it buckles.[14]
-
A positive response is a sharp withdrawal of the paw.
-
The "up-down method" is commonly used to determine the 50% withdrawal threshold.[14][15]
-
Start with a filament near the expected threshold.
-
If there is no response, use the next thicker filament.
-
If there is a response, use the next thinner filament.
-
-
The pattern of responses is used to calculate the 50% withdrawal threshold.
-
Conduct baseline measurements before drug administration.
-
Measure the withdrawal threshold at specified time points after administering CYT-1010 or vehicle.
-
CYT-1010 Signaling Pathway
Caption: Simplified signaling pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CYT-1010® - Cytogel Pharma [cytogelpharma.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Novel Opioids in the Setting of Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 6. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
- 7. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Hot plate test - Wikipedia [en.wikipedia.org]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Tail flick test - Wikipedia [en.wikipedia.org]
- 13. web.mousephenotype.org [web.mousephenotype.org]
- 14. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 16. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
identifying limitations of CYT-1010 in preclinical models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the limitations and use of CYT-1010 in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CYT-1010?
A1: CYT-1010 is a chemically stabilized analog of the endogenous peptide endomorphin-1.[1] Its novel mechanism of action involves preferentially activating the endomorphin (EM) receptor, which is a splice variant of the mu-opioid receptor (MOR) originating from Exon 11 of the MOR-1 gene.[2] This selective action is associated with potent pain relief while minimizing the significant side effects linked to traditional opioids like morphine, which activate the full-length mu-opioid receptor.[3][4]
Q2: How does the analgesic potency of CYT-1010 compare to morphine in preclinical models?
A2: Preclinical studies have demonstrated that CYT-1010 is approximately three to four times more potent than morphine in providing pain relief.[5][6]
Q3: What is the evidence for CYT-1010 having a lower abuse potential?
A3: Preclinical evaluations using conditioned place preference (CPP) paradigms, a standard model to assess the rewarding effects of drugs, have shown that CYT-1010 does not produce reward behavior, indicating a substantially reduced abuse potential compared to traditional opioids.[2]
Q4: What is known about the risk of respiratory depression with CYT-1010 from preclinical data?
A4: Preclinical data consistently show that CYT-1010 has a significantly lower risk of respiratory depression.[5][6] Studies in animal models have indicated no respiratory depression at doses up to nine times the effective analgesic dose.[7] A Phase 1 clinical trial in human volunteers also showed no evidence of respiratory depression as measured by oximetry.[2]
Q5: Does CYT-1010 have anti-inflammatory effects?
A5: Yes, in preclinical models of inflammatory and post-operative pain, CYT-1010 and its analogs have demonstrated potent anti-inflammatory effects.[5][7] Research suggests these effects can reduce recovery time by 50-75% compared to morphine.[6]
Q6: What types of pain has CYT-1010 been tested on in preclinical models?
A6: CYT-1010 has shown analgesic properties in a variety of preclinical pain models, including thermal, inflammatory, and neuropathic pain models.[2][7]
Troubleshooting Guide for Preclinical Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Variability in Analgesic Response | Animal model suitability, drug administration, timing of assessment. | - Ensure the chosen animal model (e.g., tail-flick for acute thermal pain, chronic constriction injury for neuropathic pain) is appropriate for the research question.- Verify the accuracy of dosing and the route of administration.- Conduct a time-course study to determine the peak analgesic effect of CYT-1010 in your specific model. |
| Unexpected Side Effects at High Doses | Off-target effects or model-specific sensitivity. | - While CYT-1010 has a wide therapeutic window, extremely high doses may elicit unforeseen effects.[7]- Review the literature for known effects of endomorphin analogs in your chosen species.- Consider a dose-response study to establish the therapeutic index in your model. |
| Difficulty Replicating "No Reward" Finding in CPP | Experimental design of the conditioned place preference test. | - Ensure the CPP protocol is unbiased and properly controlled.- The rewarding effects of opioids can be influenced by the dose, conditioning schedule, and animal strain.- Compare your protocol with established CPP methodologies for opioid compounds.[8][9][10] |
| Translational Challenges to Human Studies | Inherent limitations of animal models. | - Be mindful that rodent models of pain do not fully recapitulate the human experience of pain.[11]- The metabolism and pharmacokinetics of peptides can differ between species.- Focus on the relative efficacy and side-effect profile compared to a standard-of-care compound like morphine within the same study. |
Quantitative Data Summary
| Parameter | CYT-1010 | Morphine | Reference |
| Analgesic Potency | 3-4x more potent | 1x | [5][6] |
| Respiratory Depression | None observed at analgesic doses (up to 9x effective dose) | Significant | [7] |
| Abuse Potential (CPP) | No reward behavior observed | Induces conditioned place preference | [2] |
| Anti-inflammatory Effect | Potent | Pro-inflammatory | [5] |
| Effect in Exon 11 MOR-1 Knockout Mice | Analgesic ED50 shifted >2-fold (reduced potency) | Full analgesic activity retained | [2] |
Experimental Protocols
Disclaimer: The following are representative protocols based on standard preclinical methodologies, as detailed protocols for CYT-1010-specific studies are not publicly available.
Hot-Plate Test for Thermal Pain
-
Objective: To assess the analgesic effect of CYT-1010 on acute thermal nociception.
-
Apparatus: A commercially available hot-plate analgesia meter.
-
Procedure:
-
Habituate mice or rats to the testing room for at least 1 hour before the experiment.
-
Set the hot-plate surface to a constant temperature (e.g., 55 ± 0.5°C).
-
Gently place the animal on the hot plate and start a timer.
-
Observe the animal for signs of nociception, such as licking a hind paw or jumping.
-
Record the latency to the first response. A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.
-
Administer CYT-1010 or a vehicle control (e.g., via intravenous or intraperitoneal injection).
-
Repeat the hot-plate test at various time points after drug administration (e.g., 15, 30, 60, 120 minutes) to determine the time course of analgesia.
-
Conditioned Place Preference (CPP) for Reward Behavior
-
Objective: To evaluate the rewarding or aversive properties of CYT-1010.
-
Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two outer chambers.
-
Procedure:
-
Pre-Conditioning (Day 1): Place the animal in the central chamber and allow it to freely explore all three chambers for a set period (e.g., 15 minutes). Record the time spent in each chamber to establish any baseline preference.
-
Conditioning (Days 2-7):
-
On alternating days, administer CYT-1010 and confine the animal to one of the outer chambers for a set period (e.g., 30 minutes).
-
On the other days, administer the vehicle and confine the animal to the opposite outer chamber for the same duration. The assignment of the drug-paired chamber should be counterbalanced across animals.
-
-
Post-Conditioning Test (Day 8): Place the animal in the central chamber (in a drug-free state) and allow it to freely explore all three chambers for 15 minutes. Record the time spent in each chamber.
-
Analysis: A significant increase in time spent in the drug-paired chamber from pre- to post-conditioning indicates a preference (reward), while a significant decrease indicates an aversion.
-
Visualizations
Caption: Signaling pathway of CYT-1010 vs. Morphine.
Caption: General workflow for preclinical evaluation of CYT-1010.
References
- 1. Cytogel Pharma Announces Receipt of FDA Authorization to Commence Phase 2 Development for its Atypical Opioid, CYT-1010 - BioSpace [biospace.com]
- 2. Cytogel Pharma, LLC. Announces Presentation at the 8th Annual Pain and Migraine Therapeutics Summit in Boston on September 24, 2014, Novel mu opioid mechanisms for the potent analgesic Cyt-1010 distinguish it from morphine [prnewswire.com]
- 3. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
- 4. academic.oup.com [academic.oup.com]
- 5. CYT-1010® - Cytogel Pharma [cytogelpharma.com]
- 6. Cytogel Pharma Announces Equity Offering to Advance CYT-1010, A Transformative Pain Solution [einpresswire.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Frontiers | Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach [frontiersin.org]
- 9. Using Conditioned Place Preference to Identify Relapse Prevention Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Tail flick test - Wikipedia [en.wikipedia.org]
CYT-1010 Hydrochloride Drug Interaction Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating potential drug interactions with CYT-1010 hydrochloride. As CYT-1010 is a novel analgesic compound currently in clinical development, this resource is intended to be a proactive guide for designing and interpreting preclinical and clinical drug interaction studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CYT-1010 and how might it influence drug interactions?
CYT-1010 is a novel analgesic that acts as a highly selective mu-opioid receptor (MOR) agonist.[1][2] Its mechanism is unique as it preferentially binds to truncated splice variants of the MOR, which are associated with potent pain relief and a greater margin of safety.[2][3] This selectivity may differentiate its interaction profile from that of traditional opioids. Potential pharmacodynamic interactions could occur with other drugs that act on the central nervous system (CNS), such as sedatives, anxiolytics, and other opioids.
Q2: Are there any known metabolic pathways for CYT-1010 that could be susceptible to drug interactions?
Currently, detailed public information on the specific cytochrome P450 (CYP) enzymes or other pathways involved in the metabolism of this compound is limited. As with many opioids, metabolism is a key area for potential pharmacokinetic drug interactions.[4][5] It is crucial to characterize the metabolic profile of CYT-1010 to identify potential interactions with inhibitors or inducers of relevant enzymes.
Q3: What types of drugs are most likely to have pharmacodynamic interactions with CYT-1010?
Given its agonist activity at the mu-opioid receptor, CYT-1010 is expected to have additive or synergistic effects with other CNS depressants.[6] This includes, but is not limited to:
-
Other opioids
-
Benzodiazepines
-
Barbiturates
-
General anesthetics
-
Antipsychotics
-
Alcohol
Co-administration with these agents could potentially increase the risk of sedation, respiratory depression, and other adverse effects.
Q4: Have any clinical drug interaction studies been conducted with CYT-1010?
As of the latest available information, CYT-1010 is entering Phase 2 clinical trials.[1][7] While extensive drug interaction studies are a standard part of later-stage clinical development, detailed results from such studies with CYT-1010 have not yet been publicly released. Preclinical studies have focused on its potency, safety profile, and reduced abuse potential compared to morphine.[7][8]
Troubleshooting Guides for In Vitro and In Vivo Experiments
Issue 1: Unexpected potentiation of sedative effects in an animal model when co-administering CYT-1010 with a test compound.
-
Possible Cause: Pharmacodynamic synergism. The test compound may also possess CNS depressant properties, leading to an enhanced effect when combined with CYT-1010.
-
Troubleshooting Steps:
-
Review the pharmacology of the co-administered drug: Determine if it has known sedative or CNS depressant effects.
-
Conduct dose-response studies: Perform studies with each compound individually to establish their dose-dependent effects on sedation.
-
Isobolographic analysis: Use this method to determine if the observed interaction is additive, synergistic, or antagonistic.
-
Control for pharmacokinetic interactions: Measure plasma concentrations of both CYT-1010 and the test compound to rule out any metabolic inhibition that could lead to increased exposure.
-
Issue 2: Inconsistent results in in vitro metabolism assays for CYT-1010.
-
Possible Cause: Non-optimal assay conditions or involvement of multiple metabolic pathways.
-
Troubleshooting Steps:
-
Screen a panel of recombinant human CYP enzymes: This will help identify the primary enzymes responsible for CYT-1010 metabolism.
-
Use a variety of in vitro systems: Compare results from human liver microsomes, S9 fractions, and hepatocytes to get a comprehensive metabolic profile.
-
Include appropriate positive and negative controls: Ensure the assay is performing as expected.
-
Investigate non-CYP pathways: Consider the potential involvement of UDP-glucuronosyltransferases (UGTs) or other phase II metabolic enzymes.
-
Data Presentation: Hypothetical Drug Interaction Data
The following tables represent hypothetical data to illustrate how quantitative findings from drug interaction studies with CYT-1010 could be presented.
Table 1: Hypothetical Pharmacokinetic Interaction between CYT-1010 and a Potent CYP3A4 Inhibitor (e.g., Ketoconazole) in a Preclinical Model.
| Pharmacokinetic Parameter | CYT-1010 Alone (Mean ± SD) | CYT-1010 + CYP3A4 Inhibitor (Mean ± SD) | % Change |
| Cmax (ng/mL) | 150 ± 25 | 300 ± 40 | ↑ 100% |
| AUC (0-inf) (ng·h/mL) | 900 ± 120 | 2700 ± 350 | ↑ 200% |
| t1/2 (hours) | 2.5 ± 0.5 | 5.0 ± 0.8 | ↑ 100% |
| CL/F (L/h/kg) | 1.1 ± 0.2 | 0.37 ± 0.05 | ↓ 66% |
Table 2: Hypothetical Pharmacodynamic Interaction on Sedation Score (0-5 scale) in a Preclinical Model.
| Treatment Group | Sedation Score at 1h Post-Dose (Mean ± SD) |
| Vehicle Control | 0.2 ± 0.1 |
| CYT-1010 (Effective Dose) | 1.5 ± 0.4 |
| Test Compound (Sub-effective Dose) | 0.5 ± 0.2 |
| CYT-1010 + Test Compound | 3.8 ± 0.6 |
Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay for CYT-1010
-
Objective: To determine the potential of CYT-1010 to inhibit major human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Materials: Human liver microsomes, recombinant human CYP enzymes, specific CYP substrate probes, this compound, positive control inhibitors, NADPH regenerating system.
-
Methodology:
-
Pre-incubate CYT-1010 (at a range of concentrations) or a known inhibitor with human liver microsomes or recombinant enzymes in the presence of the NADPH regenerating system.
-
Initiate the reaction by adding a specific fluorescent or LC-MS/MS substrate probe for each CYP isoform.
-
Incubate for a specified time at 37°C.
-
Terminate the reaction and quantify the formation of the metabolite.
-
Calculate the IC50 value for CYT-1010 for each CYP isoform.
-
Protocol 2: In Vivo Pharmacokinetic Drug Interaction Study in a Rodent Model
-
Objective: To evaluate the effect of a potential interacting drug (e.g., a CYP inhibitor or inducer) on the pharmacokinetics of CYT-1010.
-
Materials: this compound, test interacting drug, appropriate animal model (e.g., Sprague-Dawley rats), cannulated animals for serial blood sampling.
-
Methodology:
-
Group 1 (Control): Administer a single dose of CYT-1010 to a cohort of animals.
-
Group 2 (Test): Pre-treat a second cohort of animals with the interacting drug for a specified duration, then administer a single dose of CYT-1010.
-
Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) post-CYT-1010 administration.
-
Process blood samples to obtain plasma.
-
Analyze plasma samples for CYT-1010 concentrations using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, AUC, t1/2, CL/F) and compare between the control and test groups.
-
Visualizations
Caption: Proposed signaling pathway of CYT-1010.
References
- 1. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 4. Hydrocodone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel Opioids in the Setting of Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CYT-1010® - Cytogel Pharma [cytogelpharma.com]
- 8. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
selecting appropriate experimental controls for CYT-1010 studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting appropriate experimental controls and troubleshooting common issues during studies with CYT-1010, a novel mu-opioid receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is CYT-1010 and what is its primary mechanism of action?
CYT-1010 is an investigational drug belonging to a new class of analgesics called endomorphins.[1][2] It is a cyclized analog of endomorphin-1, a naturally occurring peptide in the human brain.[3][4][5][6] Its primary mechanism of action is as a highly selective agonist for the mu-opioid receptor (MOR).[7] Notably, it preferentially activates a truncated form of the mu-opioid receptor, which is associated with potent pain relief while potentially having a greater margin of safety and reduced side effects compared to traditional opioids like morphine.[1][8]
Q2: What are the essential positive and negative controls for in vitro studies of CYT-1010?
Selecting the right controls is critical for interpreting your results. Here’s a breakdown of recommended controls for key in vitro assays:
| Assay Type | Positive Control | Negative Control | Rationale |
| Receptor Binding Assay | DAMGO (highly selective MOR agonist), Morphine | Naloxone (non-selective opioid antagonist) | To confirm the binding affinity and selectivity of CYT-1010 to the mu-opioid receptor. |
| cAMP Inhibition Assay | Morphine, Fentanyl | Vehicle, Forskolin (to stimulate cAMP) | To measure the functional consequence of receptor activation (G-protein coupling and downstream signaling). |
| β-arrestin Recruitment Assay | Morphine, Fentanyl | Vehicle | To assess the potential for biased agonism, which may correlate with a reduced side-effect profile. |
| Calcium Mobilization Assay | Endomorphin-2 (EM-2) | Vehicle | To evaluate receptor activation in cells expressing chimeric G proteins.[9] |
Q3: What are the standard in vivo models to test the analgesic efficacy of CYT-1010?
Several well-established rodent models are used to assess the analgesic properties of opioid compounds:
-
Hot Plate Test: This model is used to evaluate centrally mediated antinociception. The latency of the animal to react to a heated surface (e.g., by licking its paw or jumping) is measured.[3][10][11]
-
Tail Flick Test: This test measures the time it takes for an animal to move its tail away from a radiant heat source. It is a common method for assessing spinal reflex and pain latency.[10][11]
-
Acetic Acid-Induced Writhing Test: This is a chemical-induced pain model used to assess peripheral analgesic activity. The number of abdominal constrictions (writhes) is counted after an injection of acetic acid.[3]
-
Chronic Constriction Injury (CCI) Model: This is a model for neuropathic pain, where the sciatic nerve is loosely ligated to mimic nerve compression.[12]
Q4: How can I assess the potential for reduced side effects with CYT-1010, such as respiratory depression and abuse liability?
-
Respiratory Depression: This can be measured in conscious, freely-moving animals using non-invasive methods like a collar oximeter to monitor oxygen saturation, heart rate, and respiratory rate following drug administration.[13] A key control is to compare the effects of CYT-1010 to an equianalgesic dose of morphine.
-
Abuse Liability (Addiction Potential): The Conditioned Place Preference (CPP) paradigm is a standard preclinical model to evaluate the rewarding properties of a drug.[14][[“]][16][17][18] This test measures the animal's preference for an environment that has been associated with the drug.
Troubleshooting Guide
Problem 1: High variability in my in vivo pain assay results.
-
Possible Cause: Inconsistent animal handling, stress, or variations in the experimental environment.
-
Troubleshooting Steps:
-
Ensure all animals are properly acclimated to the testing environment before the experiment begins.[19]
-
Handle all animals consistently and gently to minimize stress.
-
Control for environmental factors such as lighting, temperature, and noise levels in the testing room.
-
Ensure the age and weight of the animals are consistent across all experimental groups.[3]
-
Problem 2: My in vitro receptor binding assay shows no displacement with CYT-1010.
-
Possible Cause: Issues with the compound, receptor preparation, or assay conditions.
-
Troubleshooting Steps:
-
Confirm the identity and purity of your CYT-1010 stock.
-
Verify the integrity of your cell membrane preparation or purified receptors.
-
Ensure your radioligand is of high specific activity and is not degraded.
-
Optimize incubation times and temperatures for the binding assay.
-
Include a known potent MOR agonist like DAMGO as a positive control to validate the assay.
-
Problem 3: I am not observing a clear preference in my Conditioned Place Preference (CPP) study.
-
Possible Cause: Suboptimal drug dosage, insufficient conditioning period, or issues with the CPP apparatus.
-
Troubleshooting Steps:
-
Perform a dose-response study to determine the optimal dose of CYT-1010 that elicits a rewarding effect without causing significant motor impairment.
-
Ensure the conditioning sessions are of sufficient duration and number for the animal to form an association between the drug and the environment.[16]
-
The contextual cues (e.g., wall patterns, floor textures) of the CPP apparatus must be distinct enough for the animal to differentiate between the chambers.[14][17]
-
Quantitative Data Summary
Preclinical and early clinical data for CYT-1010 suggest a favorable profile compared to traditional opioids.
Table 1: In Vitro Activity of CYT-1010
| Parameter | Value | Receptor | Assay |
| EC50 (cAMP inhibition) | 0.0053 nM | Mu-opioid | cAMP Production Assay |
| EC50 (β-arrestin recruitment) | 13.1 nM | Mu-opioid | β-arrestin Recruitment Assay |
| Inhibitory Constant (Ki) | 0.25 nM | Mu-opioid | Receptor Binding Assay |
| Inhibitory Constant (Ki) | 38 nM | Delta-opioid | Receptor Binding Assay |
| Inhibitory Constant (Ki) | 248 nM | Kappa-opioid | Receptor Binding Assay |
Data extracted from patent information and preclinical studies.[7][20]
Table 2: Preclinical Analgesic Potency
| Compound | Relative Potency | Model |
| CYT-1010 | 3-4 times more potent than morphine | Animal pain models |
As reported in preclinical trials.[1]
Experimental Protocols
1. Protocol: Hot Plate Test for Analgesia
-
Objective: To assess the central analgesic effect of CYT-1010.
-
Materials: Hot plate apparatus, animal subjects (mice or rats), CYT-1010, vehicle control, positive control (morphine).
-
Methodology:
-
Set the hot plate temperature to a constant, non-damaging temperature (e.g., 55°C).
-
Acclimate the animals to the testing room for at least 30 minutes.
-
Determine the baseline latency for each animal by placing it on the hot plate and recording the time until a nocifensive response is observed (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Administer CYT-1010, vehicle, or morphine to the respective animal groups.
-
At predetermined time points post-administration (e.g., 15, 30, 60, 90 minutes), place each animal back on the hot plate and measure the response latency.
-
Calculate the percent maximum possible effect (%MPE) for each animal at each time point.
-
2. Protocol: Conditioned Place Preference (CPP) for Abuse Liability
-
Objective: To evaluate the rewarding properties of CYT-1010.
-
Materials: Three-chamber CPP apparatus, animal subjects (rats or mice), CYT-1010, saline (vehicle).
-
Methodology:
-
Habituation (Pre-conditioning): For 1-3 days, allow the animals to freely explore all chambers of the apparatus for a set period (e.g., 15 minutes). Record the time spent in each chamber to establish any baseline preference.
-
Conditioning: This phase typically lasts for 6-8 days. On alternating days:
-
Administer CYT-1010 and confine the animal to one of the non-preferred chambers for a set period (e.g., 30-45 minutes).
-
Administer saline and confine the animal to the opposite chamber for the same duration.
-
-
Post-conditioning (Test): The day after the final conditioning session, place the animal in the central chamber and allow it to freely access all chambers for 15 minutes. Record the time spent in each chamber.
-
Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a rewarding effect.
-
Visualizations
Caption: Simplified signaling pathway of CYT-1010 at the mu-opioid receptor.
Caption: General experimental workflow for in vivo analgesic testing.
Caption: Logical relationships in selecting appropriate experimental controls.
References
- 1. CYT-1010® - Cytogel Pharma [cytogelpharma.com]
- 2. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
- 3. In-Vivo Models for Management of Pain [scirp.org]
- 4. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Opioids in the Setting of Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 9. Frontiers | Functional selectivity of EM-2 analogs at the mu-opioid receptor [frontiersin.org]
- 10. advinus.com [advinus.com]
- 11. criver.com [criver.com]
- 12. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Opioid-Induced Respiratory Depression | Moron-Concepcion Lab | Washington University in St. Louis [moronconcepcionlab.wustl.edu]
- 14. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 15. consensus.app [consensus.app]
- 16. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 17. Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 20. medchemexpress.com [medchemexpress.com]
data analysis and interpretation for CYT-1010 hydrochloride research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CYT-1010 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic analog of the endogenous opioid peptide endomorphin-1.[1][2] Its primary mechanism of action is as a selective agonist for the mu-opioid receptor (MOR), with a preferential activation of the endomorphin (EM) receptor or truncated splice variants of the MOR.[1][3][4][5] This selective activation is associated with potent analgesic effects while potentially reducing the common side effects of traditional opioids, such as respiratory depression and addiction potential.[3][6][7][8]
Q2: What are the key preclinical and clinical findings for CYT-1010?
A2: Preclinical studies have shown that CYT-1010 is 3-4 times more potent than morphine in providing pain relief and also exhibits anti-inflammatory properties.[6][7] In a Phase 1 clinical trial, CYT-1010 was generally well-tolerated and demonstrated significant analgesic activity without causing respiratory depression at the doses tested.[2][9][10] The FDA has approved the initiation of Phase 2 clinical trials to further evaluate its efficacy and safety.[1][5]
Q3: What are the solubility and storage recommendations for this compound?
A3: this compound is soluble in DMSO.[11] For long-term storage, it is recommended to store the powdered form at -20°C for up to 3 years. In solvent, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[11]
Q4: What are some common challenges when working with peptide-based drugs like CYT-1010?
A4: Peptide drugs can present several challenges, including:
-
Aggregation: Peptides, especially hydrophobic ones, can aggregate, leading to insolubility and reduced activity.[1]
-
Stability: Peptides are susceptible to degradation by proteases in biological samples. CYT-1010 has shown good in vitro stability in animal serum and plasma.[12]
-
Purity: Ensuring high purity is crucial for accurate biological and pharmacological assessment.
Data Presentation
Table 1: In Vitro Activity of CYT-1010
| Parameter | Value | Receptor/System | Reference |
| EC50 (β-arrestin recruitment) | 13.1 nM | Mu-opioid receptor | [11][13][14][15] |
| EC50 (cAMP production inhibition) | 0.0053 nM | Mu-opioid receptor | [11][13][14][15] |
Table 2: Preclinical Analgesic Potency of CYT-1010
| Compound | Relative Potency | Animal Model | Reference |
| CYT-1010 | 3-4 times more potent | Not specified | [6][7] |
| Morphine | Baseline | Not specified | [6][7] |
Signaling Pathways and Experimental Workflows
CYT-1010 Signaling Pathway
Caption: Proposed signaling pathway of CYT-1010 at the mu-opioid receptor.
Experimental Workflow for In Vitro Stability Assay
Caption: General workflow for assessing the in vitro stability of CYT-1010.
Experimental Protocols
Disclaimer: These are generalized protocols and may require optimization for specific experimental conditions.
Mu-Opioid Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity of this compound for the mu-opioid receptor.
Materials:
-
Cell membranes expressing the human mu-opioid receptor
-
Radioligand (e.g., [³H]DAMGO)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well filter plate, add cell membranes, [³H]DAMGO (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a non-radiolabeled ligand (e.g., naloxone, for non-specific binding), or a dilution of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters several times with cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and plot the percentage of specific binding against the logarithm of the CYT-1010 concentration to determine the IC50 value.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of this compound in plasma.
Materials:
-
This compound
-
Human or animal plasma
-
Incubator at 37°C
-
Acetonitrile
-
LC-MS system
Procedure:
-
Prepare a stock solution of this compound.
-
Spike the stock solution into pre-warmed plasma to a final concentration.
-
Incubate the plasma sample at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma sample.
-
Immediately stop the enzymatic degradation by adding a protein precipitating agent like cold acetonitrile.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and analyze the concentration of the remaining this compound using a validated LC-MS method.
-
Plot the percentage of CYT-1010 remaining versus time to determine its half-life in plasma.
Hot Plate Test for Analgesia in Mice
Objective: To assess the analgesic effect of this compound on thermal pain.
Materials:
-
This compound
-
Vehicle control (e.g., saline)
-
Mice
-
Hot plate apparatus set to a constant temperature (e.g., 52-55°C)[16][17]
-
Timer
Procedure:
-
Administer this compound or vehicle to the mice via a specified route (e.g., intravenous, intraperitoneal).
-
At a predetermined time after administration, place a mouse on the hot plate.
-
Start the timer immediately.
-
Observe the mouse for nocifensive behaviors such as paw licking, shaking, or jumping.[16]
-
Stop the timer at the first sign of a nocifensive response and record the latency.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, and any mouse not responding by this time should be removed from the hot plate.
-
Compare the response latencies of the CYT-1010-treated group with the vehicle-treated group to determine the analgesic effect.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no biological activity of CYT-1010 | - Peptide aggregation- Improper storage leading to degradation- Incorrect concentration calculation | - Ensure complete dissolution of the peptide, possibly with gentle sonication.[1]- Store the compound as recommended (-20°C for powder, -80°C for solutions).[11]- Verify the molecular weight and re-calculate the concentration. |
| High variability in receptor binding assay results | - Inconsistent pipetting- Incomplete washing of filters- Cell membrane degradation | - Use calibrated pipettes and ensure proper mixing.- Ensure the washing procedure is consistent and thorough.- Use freshly prepared or properly stored cell membranes. |
| Rapid degradation of CYT-1010 in plasma stability assay | - High protease activity in the plasma lot- Instability of the compound under assay conditions | - Consider using plasma from a different source or lot.- Ensure the pH and temperature of the incubation are appropriate. |
| Inconsistent results in the hot plate test | - Variation in animal handling and stress levels- Inconsistent drug administration- Fluctuation in hot plate temperature | - Handle animals gently and allow for acclimatization to the testing room.- Ensure accurate and consistent dosing and administration route.- Calibrate and regularly check the hot plate temperature. |
| CYT-1010 precipitation in aqueous solutions | - Poor solubility in the chosen buffer- Peptide aggregation | - Prepare stock solutions in DMSO and then dilute into the aqueous buffer.[11]- Consider using a buffer with a different pH or adding a small amount of a solubilizing agent. |
References
- 1. benchchem.com [benchchem.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dol.inf.br [dol.inf.br]
- 10. Why Study GPCR Arrestin Recruitment? [discoverx.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Novel Opioids in the Setting of Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CYT-1010® - Cytogel Pharma [cytogelpharma.com]
- 14. medchemexpress.cn [medchemexpress.cn]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 17. meliordiscovery.com [meliordiscovery.com]
addressing potential CYT-1010 hydrochloride degradation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CYT-1010 hydrochloride. The information provided addresses potential issues related to the degradation of CYT-1010 in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is CYT-1010 and why is it expected to be stable?
CYT-1010 is a potent and highly selective µ-opioid receptor agonist.[1] It is a synthetic analog of the endogenous peptide endomorphin-1.[1] Its structure is notable for being a cyclized tetrapeptide containing a D-lysine residue.[] This cyclization and the presence of a D-amino acid are design features that enhance its resistance to enzymatic degradation compared to natural, linear L-peptides.[3][4][5]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C for long-term storage. Once reconstituted in a solvent such as DMSO, it is recommended to prepare aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles. For short-term use, solutions can be stored at 2-8°C.
Q3: What are the primary degradation pathways for peptides like CYT-1010 in solution?
While CYT-1010 is designed for high stability, like all peptides, it can be susceptible to degradation under certain conditions. The most common pathways for peptide degradation in solution are:
-
Hydrolysis: Cleavage of the peptide bonds, which can be catalyzed by acidic or basic conditions.
-
Oxidation: Certain amino acid residues are susceptible to oxidation, which can be initiated by exposure to air, light, or trace metal ions.
-
Photodegradation: Exposure to light, particularly UV, can cause degradation of light-sensitive amino acid residues.
Q4: I am seeing a loss of activity in my CYT-1010 solution. What could be the cause?
A loss of activity could be due to several factors:
-
Improper Storage: Repeated freeze-thaw cycles or prolonged storage at room temperature can lead to degradation.
-
Solution Instability: The pH of your experimental buffer could be promoting hydrolysis. Extreme pH values (highly acidic or alkaline) should be avoided if possible.
-
Oxidation: If your solution has been exposed to air for an extended period or contains oxidizing agents, this could be a factor.
-
Adsorption: Peptides can sometimes adsorb to the surface of storage containers, reducing the effective concentration in solution.
Q5: How can I minimize the degradation of CYT-1010 in my experiments?
To minimize degradation, consider the following best practices:
-
Use freshly prepared solutions whenever possible.
-
Store stock solutions in appropriate solvents (e.g., DMSO) and at recommended temperatures.
-
Buffer your experimental solutions to a pH where peptide stability is maximized (often near neutral pH).
-
Protect solutions from light by using amber vials or covering containers with foil.
-
Degas solvents to remove dissolved oxygen if oxidation is a concern.
-
Consider using low-binding microcentrifuge tubes or vials for storage and dilution.
Troubleshooting Guide: Investigating CYT-1010 Degradation
If you suspect that your this compound solution has degraded, a systematic approach can help identify the cause. This guide outlines a forced degradation study and the subsequent analysis to understand the stability of your compound under various stress conditions.
Experimental Workflow for Forced Degradation Study
Potential Degradation Pathways of a Peptide Backbone
Experimental Protocols
Protocol for Forced Degradation Study
This protocol is a general guideline and may require optimization for your specific experimental setup. The goal is to induce a detectable level of degradation (typically 5-20%) to identify potential degradants.[6]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at neutral pH) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for a specified time.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Incubate the stock solution at 60°C for a specified time.
-
Photolytic Degradation: Expose the stock solution to a UV lamp (e.g., 254 nm) for a specified time.
-
Control: Keep an aliquot of the stock solution at the recommended storage temperature (-20°C or 2-8°C) protected from light.
-
-
Sample Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples by a stability-indicating HPLC method.
Protocol for Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[7]
-
Column: A C18 reversed-phase column is commonly used for peptide analysis (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it to elute the parent compound and any degradation products. An example gradient is shown in the table below.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Table 1: Example HPLC Gradient for CYT-1010 Analysis
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 25 | 5 | 95 |
| 30 | 5 | 95 |
| 31 | 95 | 5 |
| 35 | 95 | 5 |
Data Presentation
The results of a forced degradation study can be summarized in a table to easily compare the stability of CYT-1010 under different conditions.
Table 2: Illustrative Forced Degradation Results for CYT-1010
| Stress Condition | Duration (hours) | % CYT-1010 Remaining | Number of Degradation Peaks |
| Control | 24 | >99% | 0 |
| 0.1 M HCl, 60°C | 24 | 92% | 2 |
| 0.1 M NaOH, 60°C | 24 | 88% | 3 |
| 3% H₂O₂, RT | 24 | 95% | 1 |
| 60°C | 24 | 98% | 1 |
| UV Light | 24 | 91% | 2 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for CYT-1010.
References
- 1. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. ijsra.net [ijsra.net]
Validation & Comparative
A Comparative Analysis of CYT-1010 Hydrochloride and Morphine for Pain Relief
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel analgesic compound CYT-1010 hydrochloride and the conventional opioid, morphine, in the context of pain relief. The information presented herein is intended for an audience with a professional background in pharmaceutical research and development.
Executive Summary
This compound, an investigational endomorphin-1 analog, presents a differentiated mechanism of action compared to traditional opioids like morphine. By selectively targeting a truncated splice variant of the mu-opioid receptor, CYT-1010 aims to provide potent analgesia with a potentially improved safety profile, particularly concerning respiratory depression and abuse liability. Preclinical data suggests superior potency to morphine, and early clinical findings in healthy volunteers indicate a favorable safety and tolerability profile with demonstrated analgesic activity. Morphine, the long-standing gold standard for severe pain management, exerts its effects through the full-length mu-opioid receptor, a mechanism associated with both its potent analgesic efficacy and its well-documented adverse effects. This guide will delve into the available experimental data, mechanisms of action, and relevant study protocols to offer a comprehensive comparison.
Data Presentation: Efficacy in Pain Relief
The following tables summarize the available quantitative data on the efficacy of this compound and morphine in pain relief from preclinical and clinical studies.
Table 1: Preclinical Analgesic Potency
| Compound | Animal Model | Potency Ratio (vs. Morphine) | Source |
| CYT-1010 | Various pain models | 3-4 times more potent | [1][2] |
Table 2: Clinical Efficacy in Experimental Pain Model (Cold Pressor Test in Healthy Volunteers)
| Compound | Dose | Key Finding | Quantitative Data | Source |
| This compound | 0.1 mg/kg (intravenous) | Statistically significant prolongation of the threshold time for cold pain sensation. | Specific percentage of increase not publicly available. | Cytogel Pharma News Release |
| Morphine | 30 mg (oral solution) | Reduced pain ratings during the cold pressor test compared to placebo. | 9.14% reduction in pain ratings. | [3] |
| Morphine | 5 mg (intravenous) | Attenuated perceived pain compared to placebo. | Pain scores (0-100 mm VAS): 43 ± 20 (Morphine) vs. 57 ± 24 (Placebo). | [4][5] |
Mechanism of Action
The analgesic effects of this compound and morphine are both mediated through the opioid system, but their receptor targets and subsequent signaling pathways differ significantly.
This compound: CYT-1010 is an analog of the endogenous opioid peptide endomorphin-1.[1] It exhibits a novel mechanism of action by preferentially activating the endomorphin (EM) receptor, which is a truncated splice variant of the mu-opioid receptor (MOR) originating from Exon 11.[6][7][8] This selective activation is believed to be associated with potent pain relief while potentially mitigating the adverse effects linked to the full-length MOR, such as respiratory depression and addiction.[6][7]
Morphine: Morphine is a classic opioid agonist that exerts its analgesic effects by binding to and activating the full-length mu-opioid receptor (MOR).[6] Upon activation, the MOR couples to inhibitory G-proteins (Gi/o), leading to a cascade of intracellular events that suppress neuronal excitability and reduce the transmission of pain signals.[9][10] However, MOR activation by morphine also triggers the recruitment of β-arrestin proteins, a pathway implicated in the development of tolerance and some of the undesirable side effects of opioids, including respiratory depression.[9][10][11]
Signaling Pathways
The distinct receptor targets of CYT-1010 and morphine lead to different downstream signaling cascades.
References
- 1. CYT-1010® - Cytogel Pharma [cytogelpharma.com]
- 2. Cold pressor test - Wikipedia [en.wikipedia.org]
- 3. dovepress.com [dovepress.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 7. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. researchgate.net [researchgate.net]
- 10. Distinct pharmacological properties of morphine metabolites at G(i)-protein and β-arrestin signaling pathways activated by the human μ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
A Comparative Analysis of the Side Effect Profiles of CYT-1010 and Fentanyl: A Guide for Researchers
An in-depth examination of the preclinical and clinical data reveals a promising safety profile for the novel endomorphin analog, CYT-1010, particularly in comparison to the potent synthetic opioid, fentanyl. This guide synthesizes available data on the side effect profiles of both compounds, offering a valuable resource for researchers, scientists, and drug development professionals. The key differentiators lie in CYT-1010's significantly reduced potential for respiratory depression and abuse, two of the most life-threatening and debilitating side effects associated with traditional opioids like fentanyl.
CYT-1010, a stabilized analog of the endogenous opioid peptide endomorphin-1, exhibits a distinct mechanism of action. It preferentially targets truncated splice variants of the mu-opioid receptor (MOR), which are believed to mediate analgesia with a lower incidence of the severe side effects associated with non-selective MOR agonists like fentanyl.[1][2] Fentanyl, a highly potent and widely used opioid, is a full agonist at the mu-opioid receptor, leading to profound analgesia but also a high risk of life-threatening respiratory depression, abuse, and dependence.[3][4][5]
Quantitative Comparison of Side Effect Profiles
The following tables summarize the available quantitative data from preclinical and clinical studies, comparing the key side effect profiles of CYT-1010 and fentanyl. It is important to note that direct head-to-head clinical trial data is limited, and much of the comparative data for CYT-1010 is derived from studies using morphine as a comparator. However, given that fentanyl's side effect profile is qualitatively similar to but more potent than morphine, these comparisons provide valuable insights.
Table 1: Respiratory Depression
| Feature | CYT-1010 | Fentanyl |
| Preclinical Evidence | In preclinical studies, CYT-1010 showed profoundly reduced respiratory depression compared to morphine at equianalgesic doses.[6] | Fentanyl is a potent respiratory depressant, with a rapid onset of action. It can cause dose-dependent decreases in respiratory rate and tidal volume, potentially leading to apnea.[7] |
| Clinical Evidence | A Phase 1 clinical trial in healthy volunteers reported no evidence of respiratory depression at doses up to 0.15 mg/kg.[8] Another Phase 1 study also demonstrated no respiratory depression or decrease in plasma oxygen saturation at the doses tested.[9] | Fentanyl administration is associated with a high risk of respiratory depression in clinical settings, which is the primary cause of overdose fatalities.[3][4] |
Table 2: Abuse and Addiction Potential
| Feature | CYT-1010 | Fentanyl |
| Preclinical Evidence | Preclinical data for CYT-1010 has demonstrated substantially reduced abuse potential in both conditioned place preference and self-administration tests when compared to morphine.[10] | Fentanyl has a high abuse liability, which is a major contributing factor to the ongoing opioid crisis.[3][4] |
| Clinical Evidence | While direct clinical data on abuse potential is still emerging, the preclinical profile suggests a lower risk. | The high potential for abuse and addiction with fentanyl is well-documented in clinical practice and epidemiological data.[3][5] |
Table 3: Other Common Opioid-Related Side Effects
| Side Effect | CYT-1010 (Phase 1 Clinical Trial Data) | Fentanyl (Established Clinical Profile) |
| Nausea and Vomiting | Generally well-tolerated.[8] | Common, with a reported incidence of 7.0% for nausea in one study.[11] |
| Dizziness | Reported as a mild to moderate adverse event.[1] | A known side effect. |
| Constipation | Not highlighted as a significant issue in initial studies. | A very common and often debilitating side effect. |
| Motor Impairment | Preclinical studies showed reduced impairment of motor coordination compared to morphine.[10] | Can cause sedation and impair cognitive and motor function. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are descriptions of the key experimental protocols used to evaluate the side effect profiles of CYT-1010 and fentanyl.
Respiratory Depression Assessment
-
Preclinical (Whole-Body Plethysmography in Rodents): This non-invasive method is used to measure respiratory parameters in conscious, unrestrained animals. The animal is placed in a sealed chamber, and changes in pressure due to breathing are recorded. This allows for the measurement of respiratory rate, tidal volume, and minute ventilation. The effects of the test compound (e.g., CYT-1010 or fentanyl) are typically compared to a vehicle control and a standard opioid like morphine.[12][13]
-
Clinical (Ventilatory Response to Hypercapnia): In human studies, respiratory depression is often assessed by measuring the ventilatory response to elevated carbon dioxide levels (hypercapnia). Subjects breathe a gas mixture with increasing concentrations of CO2, and their respiratory rate and tidal volume are monitored. Opioids blunt this response, and the degree of blunting is a measure of respiratory depression.
Abuse Potential Assessment
-
Preclinical (Conditioned Place Preference - CPP): This is a behavioral paradigm used to measure the rewarding properties of a drug. The test involves a chamber with two distinct compartments. During conditioning sessions, the animal is confined to one compartment after receiving the test drug and to the other compartment after receiving a placebo. On the test day, the animal is allowed to freely explore both compartments, and the time spent in the drug-paired compartment is measured. A preference for the drug-paired side suggests rewarding properties.[10]
-
Preclinical (Intravenous Self-Administration): This model assesses the reinforcing effects of a drug. Animals are surgically implanted with an intravenous catheter and learn to perform an action (e.g., press a lever) to receive an infusion of the drug. The rate of self-administration is a measure of the drug's reinforcing efficacy and, by extension, its abuse potential.[10]
Gastrointestinal Side Effect Assessment
-
Preclinical (Charcoal Meal Transit Assay): This method is used to measure the effect of a drug on gastrointestinal motility. Animals are administered the test compound, followed by a charcoal meal. After a set period, the animals are euthanized, and the distance the charcoal has traveled through the small intestine is measured. A shorter travel distance compared to control animals indicates a slowing of gastrointestinal transit, a proxy for constipation.
Signaling Pathways and Experimental Workflows
The distinct side effect profiles of CYT-1010 and fentanyl can be attributed to their differential engagement of downstream signaling pathways upon binding to the mu-opioid receptor.
Caption: Simplified signaling pathways of Fentanyl and CYT-1010.
The following diagram illustrates a typical experimental workflow for assessing the abuse potential of a novel compound like CYT-1010 in a preclinical setting.
Caption: Experimental workflow for intravenous self-administration study.
References
- 1. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Misuse of Novel Synthetic Opioids: A Deadly New Trend - PMC [pmc.ncbi.nlm.nih.gov]
- 4. webpoisoncontrol.org [webpoisoncontrol.org]
- 5. researchgate.net [researchgate.net]
- 6. CYT-1010® - Cytogel Pharma [cytogelpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytogel Pharma, LLC. Announces Presentation at the American Society of Anesthesiologists meeting in Chicago on October 18, 2011, Describing Results From its First Human Study, Part of the Phase I Program for Cyt-1010 [prnewswire.com]
- 9. Novel Opioids in the Setting of Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endomorphin analog analgesics with reduced abuse liability, respiratory depression, motor impairment, tolerance, and glial activation relative to morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effectiveness and Safety of Fentanyl Compared with Morphine for Out-of-Hospital Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of the potential of novel and classical opioids to induce respiratory depression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Respiratory Depression Risk: CYT-1010 Hydrochloride vs. Traditional Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the respiratory depression risk associated with the novel analgesic CYT-1010 hydrochloride and traditional opioids, supported by available preclinical and clinical data. CYT-1010 is an investigational endomorphin-1 analog designed to provide potent pain relief with a significantly improved safety profile, particularly concerning the life-threatening risk of respiratory depression commonly associated with conventional opioid therapy.
Executive Summary
Traditional opioids, such as morphine, are the cornerstone for managing moderate to severe pain. However, their clinical utility is often limited by severe adverse effects, most notably respiratory depression, which can be fatal in the event of an overdose. CYT-1010 emerges as a promising alternative, demonstrating a distinct mechanism of action that appears to dissociate potent analgesia from significant respiratory compromise. Preclinical studies in animal models and early-phase human clinical trials indicate that CYT-1010 has a substantially wider therapeutic window, showing minimal to no respiratory depression at doses that provide effective pain relief.
Mechanism of Action: A Tale of Two Receptors
The differential respiratory effects of CYT-1010 and traditional opioids are believed to stem from their distinct interactions with the mu-opioid receptor (MOR), the primary target for opioid analgesics.
Traditional Opioids (e.g., Morphine): These agents are non-selective agonists of the full-length mu-opioid receptor (encoded by Exon 1). Activation of this receptor subtype is responsible for both the desired analgesic effects and the undesirable side effects, including respiratory depression, sedation, and the potential for abuse.
This compound: In contrast, CYT-1010 is a highly selective agonist for a truncated splice variant of the mu-opioid receptor, often referred to as the endomorphin (EM) receptor or the Exon 11/6TM variant.[1] Preferential activation of this receptor variant is associated with potent analgesia while having a significantly reduced impact on the signaling pathways that lead to respiratory depression.[1]
Preclinical Evidence: A Clearer Safety Margin
Preclinical studies in rodent models have consistently demonstrated the superior respiratory safety profile of endomorphin analogs, such as CYT-1010, when compared to morphine.
Quantitative Data Summary: Preclinical Respiratory Depression Studies
| Parameter | Endomorphin Analog (CYT-1010 surrogate) | Morphine | Key Findings | Reference |
| Analgesic Potency (Hot Plate Test) | 3-4 times more potent than morphine | Standard | Endomorphin analogs provide superior pain relief at lower doses. | |
| Respiratory Depression at Equianalgesic Doses | Profoundly reduced | Significant depression of respiratory rate and minute volume | A clear separation between the analgesic and respiratory depressant effects is observed for the endomorphin analog. | |
| Hypercapnic Ventilatory Response (HCVR) | Attenuated only at high, non-analgesic doses | Diminished at much lower, analgesic doses | Endomorphins have a significantly lower impact on the physiological response to elevated CO2. | [1] |
Experimental Protocol: Preclinical Assessment of Respiratory Depression
A common methodology for evaluating opioid-induced respiratory depression in preclinical models, such as rats, involves whole-body plethysmography.
Detailed Methodology:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Drug Administration: Test compounds (endomorphin analogs or morphine) and vehicle are administered intravenously to allow for precise dosing and rapid onset of action.
-
Respiratory Monitoring: Unrestrained animals are placed in a whole-body plethysmography chamber, which measures changes in pressure within the chamber to determine respiratory parameters such as respiratory rate (breaths/minute), tidal volume (mL/breath), and minute ventilation (mL/minute).
-
Hypercapnic Challenge (Optional): To assess the ventilatory response to carbon dioxide, animals may be exposed to air containing elevated levels of CO2 (e.g., 2%, 4%, 6%), and the stimulation of breathing is measured before and after drug administration.[1]
-
Analgesia Testing: In parallel studies, the analgesic efficacy of the compounds is determined using established models such as the hot plate or tail-flick test to establish equianalgesic doses.
Clinical Evidence: Promising Early-Phase Data
The favorable respiratory safety profile of CYT-1010 observed in preclinical studies has been supported by initial clinical data in humans.
Quantitative Data Summary: Phase 1 Clinical Trial
| Parameter | This compound | Placebo | Key Findings | Reference |
| Dose Range Tested | Up to 0.15 mg/kg | N/A | CYT-1010 was well-tolerated at all tested doses. | [2] |
| Respiratory Depression | No evidence of respiratory depression reported | No respiratory depression | No clinically significant changes in respiratory rate or oxygen saturation were observed. | [2] |
| Analgesic Effect (Cold Pain Test) | Statistically significant prolongation of pain threshold time at 0.1 mg/kg | No effect | CYT-1010 demonstrated analgesic activity in a human pain model. | [2] |
Experimental Protocol: Phase 1 Clinical Trial for Respiratory Safety
The primary objective of early-phase clinical trials for novel analgesics is to assess safety and tolerability, with a strong emphasis on monitoring for respiratory depression.
Detailed Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, dose-escalation design is typically employed.
-
Participants: Healthy adult volunteers are enrolled to minimize confounding medical conditions.
-
Drug Administration: CYT-1010 or placebo is administered intravenously, with escalating doses in different cohorts of participants.
-
Safety Monitoring: Continuous monitoring of vital signs, including respiratory rate and peripheral oxygen saturation (SpO2) via pulse oximetry, is conducted. Arterial blood gas analysis may also be performed at specified intervals.
-
Pharmacodynamic Assessments: To establish a link between the administered dose and a pharmacological effect, pain models such as the cold pain test are used to measure the analgesic properties of the drug.
Conclusion
The available preclinical and early clinical data strongly suggest that this compound possesses a significantly reduced risk of respiratory depression compared to traditional opioids like morphine. This improved safety profile is attributed to its novel mechanism of action, which involves the preferential activation of a specific splice variant of the mu-opioid receptor. By uncoupling potent analgesia from the dangerous side effect of respiratory depression, CYT-1010 represents a promising advancement in the development of safer and more effective pain management therapies. Further clinical investigation in larger patient populations is warranted to confirm these initial findings and fully characterize the therapeutic potential of this novel analgesic.
References
- 1. Reduced suppression of CO2-induced ventilatory stimulation by endomorphins relative to morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endomorphin analog analgesics with reduced abuse liability, respiratory depression, motor impairment, tolerance, and glial activation relative to morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Addiction Potential of CYT-1010 Hydrochloride and Oxycodone
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the addiction potential of the investigational analgesic CYT-1010 hydrochloride and the widely prescribed opioid, oxycodone. This analysis is supported by available preclinical experimental data and an examination of their distinct mechanisms of action and intracellular signaling pathways.
Executive Summary
CYT-1010, an endomorphin-1 analog, demonstrates a significantly lower potential for addiction in preclinical studies compared to oxycodone. This difference is attributed to its novel mechanism of action, targeting a truncated variant of the mu-opioid receptor (MOR) and exhibiting biased agonism. This preferential signaling is hypothesized to separate the desired analgesic effects from the rewarding properties that drive addiction, a hallmark of conventional opioids like oxycodone. While direct comparative preclinical studies are limited, the available evidence strongly suggests a more favorable safety profile for CYT-1010 regarding its abuse liability.
Preclinical Data on Addiction Potential
The addictive potential of a compound is often assessed in preclinical models using behavioral paradigms such as conditioned place preference (CPP) and intravenous self-administration.
Conditioned Place Preference (CPP)
The CPP paradigm assesses the rewarding properties of a drug by measuring an animal's preference for an environment previously associated with the substance's effects.
Experimental Protocol: Conditioned Place Preference
A typical CPP protocol involves three phases:
-
Pre-Conditioning (Baseline): On the first day, animals are allowed to freely explore a two-compartment apparatus to determine any inherent preference for one compartment over the other.
-
Conditioning: Over several days, animals receive injections of the test compound (e.g., CYT-1010 or oxycodone) and are confined to one compartment. On alternate days, they receive a vehicle injection and are confined to the other compartment.
-
Post-Conditioning (Test): On the final day, the animals are placed back in the apparatus with free access to both compartments, and the time spent in each is recorded. A significant increase in time spent in the drug-paired compartment is indicative of a conditioned place preference and suggests rewarding properties.
Comparative Data:
| Compound | Species | Dose(s) | Outcome |
| CYT-1010 | Mice | Equipotent to morphine | No conditioned preference observed.[1] |
| Oxycodone | Mice | 0.3, 1, and 3 mg/kg | Dose-dependent increase in time spent in the drug-paired compartment, indicating a significant conditioned place preference.[2] |
| Morphine (for comparison) | Mice | Equipotent to CYT-1010 | Significant increase in time spent in the drug-paired compartment.[1] |
Table 1: Summary of Conditioned Place Preference Data for CYT-1010 and Oxycodone.
Intravenous Self-Administration
Intravenous self-administration studies are considered the gold standard for assessing the reinforcing effects of a drug, a key component of its addiction potential. In this model, animals learn to perform a specific action (e.g., pressing a lever) to receive an infusion of the drug.
Experimental Protocol: Intravenous Self-Administration
A standard self-administration protocol includes:
-
Surgery: Animals are surgically implanted with an intravenous catheter.
-
Acquisition: Animals are placed in an operant chamber with two levers. Presses on the "active" lever result in a drug infusion, while presses on the "inactive" lever have no consequence. The number of infusions is recorded.
-
Dose-Response: The reinforcing efficacy of different doses of the drug is assessed.
-
Progressive Ratio Schedule: To measure the motivation to obtain the drug, the number of lever presses required for each subsequent infusion is systematically increased. The "breakpoint" is the highest number of presses an animal is willing to make to receive a single infusion.
Comparative Data:
| Compound | Species | Key Findings |
| CYT-1010 | - | Data from intravenous self-administration studies for CYT-1010 are not currently available in the public domain. |
| Oxycodone | Rats | Readily self-administered across a range of doses. In a progressive ratio schedule, rats demonstrated high breakpoints, indicating strong motivation to obtain the drug.[3][4] |
Table 2: Summary of Intravenous Self-Administration Data for Oxycodone.
Mechanisms of Action and Signaling Pathways
The differing addiction profiles of CYT-1010 and oxycodone can be largely explained by their distinct interactions with the mu-opioid receptor (MOR) and the subsequent intracellular signaling cascades.
Oxycodone: Classical Mu-Opioid Receptor Agonist
Oxycodone, like other classical opioids, exerts its effects by binding to the full-length mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). This interaction initiates two primary signaling pathways:
-
G-protein Signaling Pathway: This pathway is primarily responsible for the analgesic effects of opioids. Activation of the Gαi/o subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit modulates ion channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.
-
β-Arrestin Recruitment: The binding of β-arrestin to the MOR is associated with many of the adverse effects of opioids, including respiratory depression, tolerance, and the rewarding effects that contribute to addiction.
The activation of MORs in the brain's reward circuitry, particularly the ventral tegmental area (VTA) and nucleus accumbens (NAc), leads to an increase in dopamine (B1211576) release, which is a key neurochemical event in the experience of pleasure and reinforcement.
CYT-1010: A Biased Endomorphin Analog
CYT-1010 is an analog of the endogenous opioid peptide endomorphin-1. It has a novel mechanism of action, preferentially activating a truncated splice variant of the MOR, which is associated with exon 11.[5][6] This interaction is characterized by "biased agonism," meaning it selectively activates the G-protein signaling pathway responsible for analgesia while minimally recruiting the β-arrestin pathway.[7][8]
This biased signaling is thought to be the key to separating the potent analgesic effects from the undesirable side effects, including the rewarding properties that lead to addiction. By avoiding significant β-arrestin recruitment, CYT-1010 is hypothesized to produce less dopamine release in the brain's reward centers.
References
- 1. Novel Opioids in the Setting of Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxycodone-induced conditioned place preference and sensitization of locomotor activity in adolescent and adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic opioid exposure differentially modulates oxycodone self‐administration in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroplasticity-Related Genes Correlate with Individual Differences in Distinct Phases of Oxycodone Self-Administration in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Biased View of μ-Opioid Receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biased ligands at opioid receptors: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CYT-1010 and Other Endomorphin Analogs for Next-Generation Analgesia
For Researchers, Scientists, and Drug Development Professionals
The quest for potent analgesics with improved safety profiles over traditional opioids has led to the exploration of endomorphin analogs. These synthetic peptides, derived from the body's endogenous opioids, show promise in providing profound pain relief with a significant reduction in adverse effects such as respiratory depression and abuse potential. This guide provides a head-to-head comparison of two leading endomorphin analogs, CYT-1010 and ZH853, with supporting experimental data to inform preclinical and clinical research decisions.
Executive Summary
Both CYT-1010 and ZH853 demonstrate significant advantages over morphine, the current gold standard for severe pain management. Preclinical data reveal that these endomorphin analogs exhibit enhanced analgesic potency and a markedly improved safety profile. CYT-1010, a cyclized endomorphin-1 analog, is noted for being 3-4 times more potent than morphine and for its unique mechanism of action involving truncated mu-opioid receptor variants.[1][2][3] ZH853, another potent analog, is characterized by its long-lasting analgesic effects, reduced tolerance, and notable anti-inflammatory properties.[4][5] While direct head-to-head clinical trials are not yet published, the available preclinical data, summarized below, provide a strong basis for their potential as safer and more effective analgesics.
Data Presentation: Quantitative Comparison
The following tables summarize the key preclinical findings for CYT-1010 and ZH853, with morphine as a common comparator.
Table 1: Analgesic Potency
| Compound | Animal Model | Pain Type | Test | Relative Potency (vs. Morphine) | Reference |
| CYT-1010 | Animal Models | Various | Not Specified | 3-4x more potent | [2][6] |
| ZH853 | Rat | Neuropathic, Inflammatory, Postoperative, Visceral | Various | Equal or greater potency | [4] |
Table 2: Safety Profile - Respiratory Depression
| Compound | Animal Model | Assay | Key Finding | Reference |
| CYT-1010 | Preclinical Models | Not Specified | Profoundly reduced respiratory depression | [2] |
| ZH853 | Rat | Not Specified | Significantly lower respiratory depression than morphine | [7] |
Table 3: Safety Profile - Abuse Potential
| Compound | Animal Model | Assay | Key Finding | Reference |
| CYT-1010 | Rodent Models | Conditioned Place Preference | No conditioned preference observed | [8] |
| ZH853 | Rat/Mouse | Conditioned Place Preference / Self-Administration | No effect in models predicting abuse liability; did not induce locomotor activation and was not self-administered.[9][10] | [9] |
Table 4: Receptor Binding Affinity
| Compound | Receptor | Affinity (Ki) | Notes | Reference |
| CYT-1010 | Mu-opioid (and truncated variants) | High | Selective agonist | [1][3][11] |
| ZH853 | Mu-opioid | High | Specific agonist | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
Assessment of Analgesic Efficacy
-
Hot Plate Test: This test measures the latency of a thermal pain response. Rodents are placed on a heated surface, and the time taken to elicit a response (e.g., paw licking, jumping) is recorded. A longer latency indicates a greater analgesic effect.
-
Von Frey Test: This method assesses mechanical allodynia (pain in response to a non-painful stimulus). Calibrated filaments are applied to the plantar surface of the rodent's paw with increasing force until a withdrawal response is observed. A higher withdrawal threshold indicates analgesia.[12][13][14][15][16]
Evaluation of Respiratory Depression
-
Whole-Body Plethysmography: This non-invasive technique measures respiratory parameters in conscious, unrestrained animals.[17][18][19] The animal is placed in a sealed chamber, and changes in pressure due to breathing are recorded to determine respiratory rate, tidal volume, and minute ventilation. Opioid-induced respiratory depression is characterized by a decrease in these parameters.[20][21][22][23][24]
Assessment of Abuse Potential
-
Conditioned Place Preference (CPP): This is a standard preclinical model to evaluate the rewarding or aversive properties of a drug.[25][26][27] The apparatus consists of distinct compartments. During conditioning, the animal is repeatedly administered the test compound and confined to one compartment, and administered a vehicle and confined to another. During the test phase, the animal has free access to all compartments, and the time spent in each is measured. A preference for the drug-paired compartment suggests rewarding properties and abuse potential.
Receptor Binding Assays
-
Radioligand Binding Assay: This in vitro technique is used to determine the binding affinity of a compound for a specific receptor. Cell membranes expressing the receptor of interest are incubated with a radiolabeled ligand and varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated to quantify binding affinity.[28][29][30][31][32]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.
Caption: Endomorphin analog signaling pathway.
Caption: Preclinical analgesic efficacy workflow.
Caption: Abuse potential assessment workflow.
Conclusion
CYT-1010 and ZH853 represent a promising new frontier in pain management. Their development as endomorphin analogs offers the potential for potent analgesia with a significantly improved safety profile compared to conventional opioids. While further head-to-head studies are needed for a definitive comparative analysis, the existing preclinical data strongly support their continued investigation as viable alternatives to morphine, with the potential to address the unmet needs of patients with moderate to severe pain and mitigate the risks associated with the ongoing opioid crisis.
References
- 1. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYT-1010® - Cytogel Pharma [cytogelpharma.com]
- 3. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 4. Novel Endomorphin Analogs Are More Potent and Longer-Lasting Analgesics in Neuropathic, Inflammatory, Postoperative, and Visceral Pain Relative to Morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Morphine and Endomorphin Analog ZH853 for Tolerance and Immunomodulation in a Rat Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
- 7. Advances in attenuating opioid-induced respiratory depression: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Opioids in the Setting of Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endomorphin analog ZH853 shows low reward, tolerance, and affective-motivational signs of withdrawal, while inhibiting opioid withdrawal and seeking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. physiciansweekly.com [physiciansweekly.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. Differential regulation of morphine antinociceptive effects by endogenous enkephalinergic system in the forebrain of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Spontaneous, Voluntary, and Affective Behaviours in Rat Models of Pathological Pain [frontiersin.org]
- 14. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 15. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mmpc.org [mmpc.org]
- 17. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Automated Classification of Whole Body Plethysmography Waveforms to Quantify Breathing Patterns [frontiersin.org]
- 19. emka.scireq.com [emka.scireq.com]
- 20. researchgate.net [researchgate.net]
- 21. Averting Opioid-induced Respiratory Depression without Affecting Analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Dual mechanisms of opioid-induced respiratory depression in the inspiratory rhythm-generating network | eLife [elifesciences.org]
- 23. Frontiers | Opioids, sleep, analgesia and respiratory depression: Their convergence on Mu (μ)-opioid receptors in the parabrachial area [frontiersin.org]
- 24. Multi-Level Regulation of Opioid-Induced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 28. benchchem.com [benchchem.com]
- 29. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 30. pubs.acs.org [pubs.acs.org]
- 31. researchgate.net [researchgate.net]
- 32. Conformational dynamics of the μ-opioid receptor determine ligand intrinsic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CYT-1010's Binding Affinity to Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of CYT-1010, a novel endomorphin-1 analog, to the classical opioid receptors: mu (μ), delta (δ), and kappa (κ). CYT-1010 is a promising therapeutic candidate engineered for potent analgesia with a potentially improved safety profile over traditional opioids.[1][2] This analysis situates CYT-1010 within the current landscape of opioid receptor ligands by comparing its binding characteristics to those of the endogenous peptide endomorphin-1, the gold-standard analgesic morphine, and selective agonists for each receptor subtype.
Executive Summary
Comparative Binding Affinity of Opioid Receptor Ligands
The binding affinity of a compound for a receptor is a critical determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
The following table summarizes the reported Ki values for CYT-1010's parent compound, endomorphin-1, alongside morphine and standard selective agonists for the μ, δ, and κ opioid receptors.
| Compound | Receptor Subtype | Ki (nM) | Species/Tissue |
| Endomorphin-1 (Proxy for CYT-1010) | μ (Mu) | 0.36 ± 0.08 | Mouse Brain |
| δ (Delta) | >1000 | Mouse Brain | |
| κ (Kappa) | >1000 | Mouse Brain | |
| Morphine | μ (Mu) | 1.2 | Rat Brain |
| δ (Delta) | 230 | Rat Brain | |
| κ (Kappa) | 340 | Rat Brain | |
| DAMGO | μ (Mu) | 1.7 | Rat Brain |
| DPDPE | δ (Delta) | 1.9 | Rat Brain |
| U-69,593 | κ (Kappa) | 1.2 | Guinea Pig Brain |
Disclaimer: The Ki values presented in this table are compiled from different studies and experimental conditions. Direct comparison of absolute values between different studies should be made with caution due to variations in experimental protocols, such as tissue preparation, radioligand used, and assay conditions. A definitive comparative analysis would require a head-to-head study of all compounds under identical conditions.
Experimental Protocols
The determination of opioid receptor binding affinity is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for such an experiment.
Protocol: Competitive Radioligand Binding Assay for Opioid Receptors
1. Objective:
To determine the binding affinity (Ki) of a test compound (e.g., CYT-1010) for μ, δ, and κ opioid receptors by measuring its ability to displace a selective radioligand.
2. Materials:
-
Receptor Source: Cell membranes prepared from CHO or HEK293 cells stably expressing the human μ, δ, or κ opioid receptor, or rodent brain tissue homogenates.
-
Radioligands:
-
For μ-opioid receptor: [³H]-DAMGO
-
For δ-opioid receptor: [³H]-DPDPE
-
For κ-opioid receptor: [³H]-U-69,593
-
-
Test Compound: CYT-1010
-
Reference Compounds: Morphine, DAMGO, DPDPE, U-69,593
-
Non-specific Binding Control: Naloxone (B1662785) (a non-selective opioid antagonist)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus (Cell Harvester)
-
Scintillation counter
3. Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue or cultured cells in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well microplate, add the following in triplicate for each concentration of the test compound:
-
Receptor membranes (at a predetermined optimal protein concentration).
-
Radioligand at a concentration close to its Kd.
-
Increasing concentrations of the test compound or reference compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of naloxone (e.g., 10 µM).
-
-
Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters three times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of naloxone) from the total binding (CPM in the absence of a competitor).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the mechanisms and processes involved, the following diagrams illustrate the G-protein coupled opioid receptor signaling pathway and the experimental workflow of a competitive binding assay.
Caption: G-protein coupled opioid receptor signaling pathway.
Caption: Experimental workflow of a competitive radioligand binding assay.
References
- 1. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYT-1010® - Cytogel Pharma [cytogelpharma.com]
- 3. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
The Future of Pain Management: CYT-1010 as a Novel Alternative to Traditional Opioids
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of pain research is undergoing a significant transformation, driven by the urgent need for effective analgesics that circumvent the severe adverse effects associated with traditional opioids. This guide provides a detailed comparison of CYT-1010, a first-in-class endomorphin analog, with traditional opioids like morphine. By examining their mechanisms of action, preclinical and clinical data, and underlying signaling pathways, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to evaluate the potential of this novel therapeutic agent.
Introduction: A Paradigm Shift in Opioid Receptor Targeting
Traditional opioids, such as morphine, have long been the cornerstone of moderate to severe pain management. Their analgesic effects are primarily mediated through the activation of the full-length mu-opioid receptor (MOR), encoded by Exon 1 of the OPRM1 gene.[1] However, this same mechanism is intrinsically linked to a host of debilitating side effects, including respiratory depression, addiction, and constipation.[1]
CYT-1010 represents a paradigm shift in this field. It is a chemically stabilized analog of the endogenous peptide endomorphin-1 and is designed to preferentially activate a truncated splice variant of the MOR, originating from Exon 11, also known as the endomorphin (EM) receptor.[1][2][3] This selective targeting is believed to be the key to dissociating potent analgesia from the detrimental side effects of traditional opioids.[1] Currently, CYT-1010 has successfully completed a Phase 1 clinical trial and is advancing to Phase 2, underscoring its promising clinical potential.[4][5]
Comparative Performance Data
The following tables summarize the available quantitative and qualitative data from preclinical and clinical studies, comparing the performance of CYT-1010 with traditional opioids, primarily morphine. It is important to note that while preclinical studies provide a strong indication of CYT-1010's potential, direct side-by-side quantitative comparisons in peer-reviewed literature are limited at this investigational stage.
Table 1: Analgesic Efficacy
| Parameter | CYT-1010 | Traditional Opioids (Morphine) | Source(s) |
| Potency (Preclinical) | 3-4 times more potent than morphine. | Standard benchmark for opioid analgesics. ED50 in a rat hot plate test can range from 2.6 to 4.9 mg/kg depending on the study design. | [4][6] |
| Clinical Analgesia (Phase 1) | Demonstrated statistically significant prolongation of the cold pain sensation threshold at a dose of 0.1 mg/kg in healthy volunteers. | Well-established dose-dependent analgesia in various pain models. | [7] |
Table 2: Side Effect Profile
| Side Effect | CYT-1010 | Traditional Opioids (Morphine) | Source(s) |
| Respiratory Depression | No evidence of respiratory depression reported in a Phase 1 clinical trial at doses up to 0.15 mg/kg.[7] Preclinical studies indicate profoundly reduced respiratory depression.[4] No significant respiratory depression observed at doses up to 9-fold the effective dose for pain relief in animal models.[8] | A major dose-limiting side effect. Morphine at 20 mg/kg can reduce respiratory rate by 50-70% in mice. | [1][9][10] |
| Abuse Potential | Preclinical data suggest substantially reduced abuse potential and little to no reward in animal testing. | High potential for abuse and addiction. Morphine induces a significant conditioned place preference in rodents at doses of 0.32 to 10 mg/kg. | [4][8][11] |
| Gastrointestinal Effects | Data not publicly available. | Constipation is a very common side effect due to the inhibition of peristaltic action. | [9] |
| Anti-inflammatory Effects | Demonstrated potent anti-inflammatory benefits in preclinical studies. | Can have pro-inflammatory properties. | [4] |
Experimental Protocols
To provide a comprehensive understanding of the data presented, this section details the methodologies for key experiments cited in the comparison of CYT-1010 and traditional opioids.
Preclinical Assessment of Analgesia: Hot Plate Test
The hot plate test is a widely used method to assess the thermal nociceptive threshold in animals, providing a measure of analgesic efficacy.
-
Objective: To evaluate the analgesic effect of a test compound against a thermal stimulus.
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant level (e.g., 52-55°C).
-
Procedure:
-
Animals (typically mice or rats) are habituated to the testing room and apparatus.
-
A baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded for each animal before drug administration.
-
The test compound (e.g., CYT-1010 or morphine) or vehicle is administered via a specific route (e.g., subcutaneous, intraperitoneal).
-
At predetermined time points after administration, the animal is placed on the hot plate, and the latency to the first nociceptive response is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
-
Data Analysis: The latency to response is measured in seconds. An increase in latency compared to baseline or vehicle-treated animals indicates an analgesic effect. The data can be used to determine the dose-response relationship and calculate the ED50 (the dose that produces a maximal effect in 50% of the subjects).[12][13][14]
Preclinical Assessment of Abuse Potential: Conditioned Place Preference (CPP)
The CPP paradigm is a standard behavioral model used to evaluate the rewarding or aversive properties of a drug, providing an indication of its abuse potential.
-
Objective: To determine if a drug has rewarding properties by assessing an animal's preference for an environment previously paired with the drug.
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
-
Procedure:
-
Pre-Conditioning (Habituation): Animals are allowed to freely explore all compartments of the apparatus to establish any baseline preference.
-
Conditioning: Over several days, animals receive the test drug (e.g., CYT-1010 or morphine) and are confined to one specific compartment (the drug-paired compartment). On alternate days, they receive a vehicle injection and are confined to the other compartment (the vehicle-paired compartment).
-
Post-Conditioning (Test): After the conditioning phase, the animals are placed back in the apparatus with free access to all compartments, and the time spent in each compartment is recorded.
-
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase, compared to the pre-conditioning phase or a vehicle-treated group, indicates that the drug has rewarding properties and thus, abuse potential.[11][15][16][17][18]
Assessment of Respiratory Depression
Respiratory function in preclinical models is often assessed using whole-body plethysmography or pulse oximetry.
-
Objective: To measure the effect of a drug on respiratory parameters such as breathing rate, tidal volume, and blood oxygen saturation.
-
Apparatus: A whole-body plethysmograph or a pulse oximeter designed for small animals.
-
Procedure (Pulse Oximetry):
-
Animals are acclimated to the restraint and the pulse oximetry collar.
-
Baseline heart rate and blood oxygen saturation (SpO2) are recorded.
-
The test compound or vehicle is administered.
-
Heart rate and SpO2 are monitored continuously or at regular intervals post-administration.
-
-
Data Analysis: A significant decrease in respiratory rate and/or blood oxygen saturation compared to baseline or vehicle-treated animals indicates respiratory depression.[10]
Signaling Pathways: A Visual Comparison
The distinct mechanisms of action of CYT-1010 and traditional opioids are rooted in the differential signaling pathways they activate. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
Figure 1: Signaling pathway of traditional opioids like morphine.
Figure 2: Proposed signaling pathway of CYT-1010.
Experimental Workflow
The preclinical evaluation of a novel analgesic like CYT-1010 typically follows a structured workflow to assess its efficacy and safety profile in comparison to a standard compound like morphine.
Figure 3: A typical experimental workflow for preclinical pain research.
Conclusion
CYT-1010, with its novel mechanism of action targeting the truncated mu-opioid receptor, presents a compelling alternative to traditional opioids in the field of pain research. Preclinical and early clinical data suggest a promising profile of potent analgesia with a significantly improved safety margin, particularly concerning respiratory depression and abuse potential. While more extensive clinical data is needed to fully elucidate its therapeutic potential, CYT-1010 represents a significant step forward in the development of safer and more effective pain management strategies. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the next generation of analgesics.
References
- 1. Multi-Level Regulation of Opioid-Induced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYT-1010® - Cytogel Pharma [cytogelpharma.com]
- 5. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
- 6. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Opioids in the Setting of Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. Thermal sensitivity as a measure of spontaneous morphine withdrawal in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
- 15. Disruption of morphine conditioned place preference by delta-2-opioid receptor antagonist: Study of mu- and delta-opioid receptor expression at the synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Ketamine Blocks Morphine-Induced Conditioned Place Preference and Anxiety-Like Behaviors in Mice [frontiersin.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of CYT-1010 Hydrochloride
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of CYT-1010 hydrochloride, a potent mu-opioid receptor agonist used in research settings. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.
I. Physicochemical and Solubility Data
Proper disposal procedures are informed by the physical and chemical properties of the substance. The following table summarizes key data for CYT-1010.
| Property | Data |
| Molecular Formula | C₃₅H₄₀N₆O₅ |
| Molecular Weight | 624.73 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (125 mg/mL) |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month |
II. Step-by-Step Disposal Protocol
As a potent research compound, this compound must be managed as a chemical waste product. The following protocol outlines the necessary steps for its proper disposal.
Step 1: Waste Characterization and Segregation
-
Identify as Chemical Waste: All expired, unused, or contaminated this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be treated as chemical waste.
-
Segregate from Other Waste Streams: Do not mix this compound waste with general laboratory trash, infectious waste, or radioactive waste. It should be collected in a dedicated, properly labeled waste container.[1]
Step 2: Containerization and Labeling
-
Select Appropriate Containers: Use a leak-proof, sealable container made of a material compatible with the waste form (solid or solution). For solutions, ensure the container can accommodate the solvent (e.g., DMSO).
-
Label Containers Clearly: The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and solvent (if in solution)
-
The date the waste was first added to the container
-
An appropriate hazard warning (e.g., "Potent Compound")
-
Step 3: Storage of Chemical Waste
-
Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[2] This area should be away from general traffic and clearly marked.
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.
-
Secure Storage: Ensure the storage area is secure and accessible only to authorized personnel.
Step 4: Disposal through a Certified Service
-
Do Not Dispose Down the Drain or in Regular Trash: this compound should never be disposed of down the sink or in the regular trash.[3] This can lead to environmental contamination and is a violation of laboratory safety regulations.
-
Arrange for Professional Disposal: Disposal of this compound waste must be handled by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management contractor. Follow your institution's specific procedures for requesting a chemical waste pickup.
-
Incineration as the Preferred Method: For non-hazardous pharmaceutical waste, incineration is often the recommended disposal method to ensure complete destruction of the compound.[4][5]
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. Safe disposal of non-household pharmaceutical waste | | Wisconsin DNR [dnr.wisconsin.gov]
- 5. easyrxcycle.com [easyrxcycle.com]
Essential Safety and Logistical Information for Handling CYT-1010 Hydrochloride
Disclaimer: This document provides guidance on the safe handling and disposal of CYT-1010 hydrochloride based on its classification as a potent mu-opioid receptor agonist. As a specific Safety Data Sheet (SDS) for this compound was not available, these recommendations are derived from general best practices for handling potent opioids. A substance-specific risk assessment should be conducted by qualified personnel before beginning any work with this compound.
CYT-1010 is a mu-opioid receptor agonist, and while it is being developed to have a better safety profile than traditional opioids, it should be handled with care to minimize occupational exposure.[1][2][3][4][5] The following operational and disposal plans provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to prevent exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound. All PPE should be used in accordance with the OSHA PPE standard (29 CFR 1910.132).[6][7]
| Activity | Recommended Personal Protective Equipment |
| Receiving and Unpacking | Powder-free nitrile gloves |
| Storage and Inventory | Powder-free nitrile gloves |
| Weighing and Aliquoting (Solid) | Double powder-free nitrile gloves, disposable gown, N95 or higher respirator, safety glasses with side shields or goggles |
| Solution Preparation | Double powder-free nitrile gloves, disposable gown, safety glasses with side shields or goggles. Work should be performed in a chemical fume hood. |
| In Vitro / In Vivo Dosing | Double powder-free nitrile gloves, disposable gown, safety glasses with side shields or goggles. Additional respiratory protection may be required based on the risk of aerosol generation. |
| Waste Disposal | Double powder-free nitrile gloves, disposable gown, safety glasses with side shields or goggles |
| Spill Cleanup | N100, R100, or P100 disposable filtering facepiece respirator or a higher level of respiratory protection, face shield, double powder-free nitrile gloves, disposable gown or coveralls, and shoe covers.[7] |
Operational Plan: Step-by-Step Guidance
This section provides a procedural, step-by-step guide for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Receiving: Upon receipt, visually inspect the package for any signs of damage or leakage. If the package is compromised, do not open it and follow your institution's emergency procedures.
-
Storage: this compound should be stored in a secure, well-ventilated, and designated area away from incompatible materials. The storage container should be clearly labeled. Based on information for similar research compounds, storage at -20°C for one month or -80°C for six months is recommended.[1]
Preparation and Use
-
Engineering Controls: All work with solid this compound, including weighing and aliquoting, should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Personal Protective Equipment: Wear the appropriate PPE as outlined in the table above.
-
Weighing: When weighing the solid compound, use a disposable weigh boat. After weighing, carefully clean the balance and surrounding surfaces.
-
Solution Preparation: Prepare solutions in a chemical fume hood. Add the solvent to the solid compound slowly to avoid splashing.
-
Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.
Emergency Procedures
-
Spill: In the event of a spill, evacuate the area and prevent others from entering. Follow the spill cleanup workflow outlined in the diagram below. Do not use alcohol-based rubs or bleach to clean contaminated skin.[7]
-
Inhalation: If inhalation occurs, move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[7]
-
Eye Contact: If the compound comes into contact with the eyes, flush immediately with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: If ingested, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and potential diversion.
-
Unused Product: Unused this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, gowns, weigh boats, and pipette tips, should be collected in a designated, labeled hazardous waste container.
-
Deactivation: For larger quantities of unused opioids, deactivation using products like charcoal bags or disposal powders can be considered before disposal.[8] These products render the medication inactive and safe for disposal.
-
Take-Back Programs: For unused or expired medication in a clinical or research setting, consider utilizing drug take-back programs sponsored by the DEA or local law enforcement.[8][9][10]
Visual Workflow Guides
The following diagrams provide visual guidance for critical safety procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CYT-1010® - Cytogel Pharma [cytogelpharma.com]
- 3. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 5. Novel Opioids in the Setting of Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Exposures and PPE Recommendations | Substance Use | CDC [cdc.gov]
- 7. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 8. How to Dispose of Expired Opioid Medication [hss.edu]
- 9. hhs.gov [hhs.gov]
- 10. medcentral.com [medcentral.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
